(S)-Morpholine-3-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-morpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLARZELUGARZ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655097 | |
| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-04-9 | |
| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Morpholine-3-carboxylic acid hydrochloride: A Core Physicochemical Profile for Drug Development Professionals
An In-depth Technical Guide for Researchers
Foreword
As Senior Application Scientists, we understand that the journey from a promising molecule to a viable drug candidate is paved with precise data. The fundamental physicochemical properties of a starting material are not mere checklist items; they are the bedrock upon which all subsequent research—from synthetic route optimization to formulation and ADME profiling—is built. This guide is dedicated to a critical chiral building block in modern medicinal chemistry: (S)-Morpholine-3-carboxylic acid hydrochloride.
We move beyond a simple data sheet to provide a deeper, more instructive analysis. This document is crafted to be a self-validating system for fellow researchers. It not only presents the known properties of this compound but also explains the causality behind them, offers detailed protocols for determining unlisted parameters, and grounds every claim in authoritative sources. Our goal is to empower you with a robust understanding of this molecule, enabling more informed and efficient research and development.
Molecular Identity and Verification
Unambiguous identification is the first pillar of scientific integrity. This compound is a chiral heterocyclic compound, valued for introducing specific stereochemistry and a favorable morpholine scaffold into target molecules.[1][2]
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | (3S)-Morpholine-3-carboxylic acid hydrochloride | [3][4] |
| CAS Number | 1187929-04-9 | [1][3][5][6][7] |
| CAS (Free Base) | 106825-79-0 | [4] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][6][7] |
| Molecular Weight | 167.59 g/mol | [1][5][6][7] |
| Canonical SMILES | C1COC--INVALID-LINK--C(=O)O.Cl | [3] |
| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [3] |
A Note on CAS Numbers: Researchers should be aware that the free base, (S)-Morpholine-3-carboxylic acid, has a distinct CAS number from its hydrochloride salt. Using the correct identifier is crucial for accurate literature searches and regulatory submissions.
Essential Physicochemical Properties
The physical and chemical behaviors of a compound dictate its handling, reactivity, and formulation potential.
Physical State and Appearance
This compound is consistently supplied as a white to off-white crystalline solid .[3] The crystalline form suggests a defined lattice structure, which is typical for organic salts and is a prerequisite for consistent bulk properties.
Melting Point
The melting point is a critical quality attribute, serving as a primary indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
Status: An experimentally confirmed melting point for this compound is not consistently reported in publicly available literature. A Safety Data Sheet notes this value as "no data available".[8]
Expert Insight: The absence of reported data presents a characterization gap. We strongly advise researchers to determine this parameter empirically upon receipt of a new batch. This not only verifies purity but also informs the compound's thermal stability limits for handling and reaction setup. A standard capillary melting point apparatus (e.g., Büchi or Stuart Scientific) should be used. Given its structure as an amino acid hydrochloride, decomposition at the melting point is possible and should be noted.
Solubility Profile
Solubility is a master variable in drug development, directly influencing everything from synthetic work-up to bioavailability. While quantitative data is sparse, a qualitative profile can be reliably predicted based on the molecule's structure. The presence of the hydrochloride salt, a charged carboxylic acid, and the polar ether group makes it highly amenable to polar solvents.
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Soluble | The ionic nature of the hydrochloride salt and the multiple hydrogen bond donors/acceptors lead to strong, favorable interactions with polar protic solvents. One supplier confirms it is soluble in water.[3] |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the cation and anion, though perhaps less effectively than water. |
| Non-Polar | Toluene, Hexanes, Dichloromethane | Insoluble / Very Sparingly Soluble | The high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents. |
Acidity and Ionization (pKa)
The pKa values of a molecule are fundamental to its behavior in a biological system. They dictate the ionization state at a given pH, which in turn governs membrane permeability, receptor binding, and formulation pH. This molecule is amphoteric, possessing both an acidic group (carboxylic acid) and a basic group (the secondary amine, which is protonated in the hydrochloride form).
Status: No experimentally determined pKa values have been found in the reviewed literature.
Expert Insight & Protocol: Based on analogous structures, we can provide authoritative estimates. The carboxylic acid pKa (pKa₁) is expected to be in the range of 2.0 - 2.5 . The pKa of the morpholinium conjugate acid (pKa₂) is expected to be around 8.5 - 9.0 , similar to the pKa of morpholine itself (8.49).[9]
Determining these values empirically is essential for any development program. The gold-standard method is potentiometric titration.
Protocol: Potentiometric pKa Determination
Objective: To precisely determine the pKa values of the carboxylic acid and the secondary amine of this compound.
Pillar of Trustworthiness: This protocol is a self-validating system. The resulting titration curve must exhibit two clear, distinct equivalence points for the data to be considered valid.
Methodology:
-
System Preparation:
-
Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Prepare a 0.1 M standardized solution of NaOH, ensuring it is free of carbonate.
-
Prepare a 0.01 M solution of the sample by accurately weighing ~16.8 mg of this compound and dissolving it in 10.0 mL of deionized, CO₂-free water.
-
-
Titration Execution:
-
Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.
-
Immerse the calibrated pH electrode and a micro-burette containing the 0.1 M NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~11.5, ensuring you have passed the second buffer region.
-
-
Data Analysis:
-
Plot pH (y-axis) versus equivalents of NaOH added (x-axis).
-
Determine the two equivalence points (the points of maximum slope) using the first derivative method (ΔpH/ΔV).
-
pKa₁ (Carboxylic Acid): Find the pH at the half-equivalence point for the first titration step (i.e., the pH at 0.5 equivalents of NaOH).
-
pKa₂ (Morpholinium Ion): Find the pH at the half-equivalence point between the first and second equivalence points (i.e., the pH at 1.5 equivalents of NaOH).
-
Visualization of Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1187929-04-9: 3-Morpholinecarboxylic acid, hydrochlori… [cymitquimica.com]
- 4. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1187929-04-9 | 4H58-5-S9 | MDL MFCD06809590 | (3S)-Morpholine-3-carboxylic acid hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 6. 1187929-04-9 | CAS DataBase [m.chemicalbook.com]
- 7. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]
An In-Depth Technical Guide to the Solubility of (S)-Morpholine-3-carboxylic acid hydrochloride in Common Laboratory Solvents
Introduction
(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical development.[1] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its solubility characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. In the absence of extensive published experimental data for this specific molecule, this paper synthesizes information from structurally analogous compounds, fundamental chemical principles, and established solubility determination methodologies to offer a robust predictive overview and practical guidance for laboratory work.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a salt composed of a protonated morpholine ring with a carboxylic acid substituent and a chloride counter-ion. This structure imparts several key physicochemical properties that govern its interaction with various solvents:
-
High Polarity: The presence of the ammonium cation, the carboxylic acid group (with its capacity for hydrogen bonding), and the ether linkage in the morpholine ring makes the molecule highly polar.
-
Ionic Nature: As a hydrochloride salt, the compound exists in an ionized form, which significantly influences its solubility, particularly in polar solvents. Salt formation is a common strategy to enhance the aqueous solubility of drug candidates.
-
Hydrogen Bonding Capability: The molecule possesses multiple hydrogen bond donors (the ammonium and carboxylic acid protons) and acceptors (the oxygen atoms of the ether and carboxylic acid, and the chloride anion). This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents.
-
Chirality: The molecule possesses a stereocenter at the 3-position of the morpholine ring. While chirality does not directly dictate solubility in achiral solvents, it is a critical attribute for its utility in stereospecific synthesis.
Below is a diagram illustrating the key structural features influencing the solubility of this compound.
Caption: Key molecular characteristics of this compound.
Expected Solubility Profile in Common Laboratory Solvents
Based on its structure and by analogy with other amino acid hydrochlorides, a qualitative and semi-quantitative solubility profile can be predicted.
Polar Protic Solvents
These solvents, characterized by the presence of O-H or N-H bonds, are capable of hydrogen bonding.
-
Water: this compound is expected to be highly soluble in water. The ionic nature of the salt and the extensive hydrogen bonding capabilities of the molecule will lead to strong solute-solvent interactions. For many amino acid hydrochlorides, solubilities in water are often high.[2][3]
-
Methanol and Ethanol: The compound is anticipated to be soluble to moderately soluble in short-chain alcohols like methanol and ethanol.[2] While these solvents are polar and can act as hydrogen bond donors and acceptors, their lower dielectric constant compared to water may result in slightly reduced solubility. Generally, the solubility of amino acid hydrochlorides in alcohols decreases as the alkyl chain length of the alcohol increases.[4][5]
-
Isopropanol and other longer-chain alcohols: Solubility is expected to be sparingly soluble to slightly soluble in these solvents due to their decreasing polarity.
Polar Aprotic Solvents
These solvents are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): The compound is likely to be soluble to moderately soluble in strong polar aprotic solvents like DMSO and DMF. These solvents have high dielectric constants and can effectively solvate the cation and anion.
-
Acetonitrile (ACN): Solubility in acetonitrile is expected to be slightly soluble to sparingly soluble . While polar, ACN is a weaker solvent for salts compared to DMSO or DMF.
-
Acetone and Ethyl Acetate: The compound is predicted to be sparingly soluble to insoluble in these solvents due to their lower polarity.
Nonpolar Solvents
These solvents have low dielectric constants and are incapable of significant hydrogen bonding.
-
Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF): The compound is expected to be insoluble in these solvents. The significant difference in polarity between the highly polar solute and the nonpolar solvent will prevent effective solvation.
-
Toluene, Hexanes, Diethyl Ether: this compound is anticipated to be insoluble in these nonpolar hydrocarbon and ether solvents.
Summary of Expected Solubility
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Highly Soluble | Ionic nature and extensive hydrogen bonding. |
| Methanol | Soluble | Good polarity and hydrogen bonding capabilities. | |
| Ethanol | Moderately Soluble | Reduced polarity compared to methanol. | |
| Isopropanol | Sparingly Soluble | Further reduction in polarity. | |
| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant effectively solvates ions. |
| Acetonitrile | Slightly Soluble | Lower polarity than DMSO/DMF. | |
| Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Insufficient polarity to dissolve the salt. | |
| Nonpolar | Dichloromethane, THF | Insoluble | Large polarity mismatch. |
| Toluene, Hexanes | Insoluble | Nonpolar nature prevents solvation of the ionic compound. |
Factors Influencing Solubility
Effect of pH
As a salt of a secondary amine and a carboxylic acid, the pH of the aqueous solution will significantly impact the solubility of this compound. The molecule has two ionizable groups: the morpholinium cation and the carboxylic acid.
-
In acidic solutions (low pH): The carboxylic acid will be protonated and largely non-ionized, while the morpholine nitrogen remains protonated. The overall charge of the molecule will be positive.
-
Near neutral pH: The carboxylic acid will be deprotonated (carboxylate anion), and the morpholine nitrogen will remain protonated, forming a zwitterion. The solubility of amino acids is often at a minimum at their isoelectric point.
-
In basic solutions (high pH): The carboxylic acid will be deprotonated, and the morpholinium cation will be deprotonated to the neutral secondary amine.
The hydrochloride salt form is expected to have its highest aqueous solubility at low pH.
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, increasing the temperature of the solvent will likely increase the solubility of this compound. However, the magnitude of this effect would need to be determined experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the equilibrium solubility can be determined using the well-established shake-flask method. This protocol provides a reliable means to ascertain the thermodynamic solubility of a compound in a given solvent.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The agitation ensures continuous mixing of the solid with the solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
The following diagram illustrates the workflow of the shake-flask solubility determination method.
Caption: A stepwise representation of the shake-flask method.
Conclusion
References
Stability and storage conditions for (S)-Morpholine-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Stability and Storage of (S)-Morpholine-3-carboxylic acid hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a crucial chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1][2] Its structural integrity is paramount to ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology industries.
Physicochemical Profile and Intrinsic Stability
This compound (CAS No. 1187929-04-9) is a heterocyclic compound presented as a solid hydrochloride salt.[3][4] The presence of a secondary amine, an ether linkage, a carboxylic acid, and a chiral center defines its reactivity and stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base by protecting the secondary amine from oxidative and other degradative reactions. However, the compound is hygroscopic and susceptible to degradation under specific environmental conditions.
Key Molecular Features Influencing Stability:
-
Morpholine Ring: The ether linkage is generally stable, but the secondary amine is a site for potential oxidation.
-
Carboxylic Acid: This functional group can participate in esterification or decarboxylation reactions, although the latter typically requires high temperatures.
-
Hydrochloride Salt: Provides stability but indicates that the compound's stability will be highly pH-dependent. The free base, liberated at higher pH, is more nucleophilic and prone to degradation.
-
Chiral Center: Racemization is a potential risk under harsh basic or acidic conditions, which could compromise the stereochemical purity of the material.
Recommended Storage and Handling Protocols
To maintain the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from material safety data sheets and chemical best practices.[3][5]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Store in a cool place (2-8°C recommended for long-term). | Lower temperatures reduce the rate of potential degradation reactions. While some suppliers state "room temperature," controlled cool conditions are preferable to mitigate risks from temperature fluctuations.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The secondary amine in the morpholine ring is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[6] |
| Humidity | Keep in a dry, tightly sealed container. | The compound is hygroscopic. Moisture absorption can lead to physical changes (clumping) and initiate hydrolytic degradation pathways. |
| Light | Protect from light. | While specific photostability data is not widely published, compounds with heteroatoms can be susceptible to photolytic degradation. Protection from light is a standard precautionary measure. |
| Container | Use original, well-sealed packaging. | Ensures the material is protected from environmental factors and contamination.[5] |
Handling Precautions:
-
Handle exclusively in a well-ventilated area or fume hood to avoid inhalation.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Avoid dust formation during handling.[3]
-
Wash hands thoroughly after handling.
Potential Degradation Pathways and Mechanisms
Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for identifying at-risk conditions. Based on the chemistry of the morpholine moiety and related structures, several degradation mechanisms can be postulated.[9][10]
Oxidative Degradation
The secondary amine of the morpholine ring is the most likely site for oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods. This can lead to the formation of N-oxides or ring-opened byproducts. Forced degradation studies on complex molecules containing a morpholine ring have confirmed N-oxidation as a primary degradation product in the presence of H₂O₂.[10]
pH-Dependent Degradation (Hydrolysis)
-
Alkaline Conditions: In a basic environment (pH > 7), the hydrochloride salt is neutralized, liberating the more reactive free secondary amine. This can catalyze degradation and potentially lead to ring cleavage.
-
Acidic Conditions: While the hydrochloride salt provides stability in mildly acidic conditions, harsh acidic environments, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, though this is generally less favorable than reactions involving the amine.
Diagram of Postulated Degradation Pathways
The following diagram illustrates the primary theoretical degradation pathways for this compound under stress conditions.
Caption: Postulated degradation pathways under various stress conditions.
Methodology for Stability Assessment
A comprehensive stability assessment involves both forced degradation and real-time stability studies, guided by ICH (International Council for Harmonisation) principles.[11]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradants.[12]
Experimental Workflow:
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at intermediate time points (e.g., 30 min, 1h, 2h). Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose a known quantity of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[10]
Real-Time Stability Study Protocol
Objective: To establish a re-test period or shelf life under recommended storage conditions.
-
Packaging: Package multiple samples of a single batch of the compound in containers that simulate the proposed commercial packaging.
-
Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
Testing Schedule: Pull samples for full analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, test the samples for:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Moisture content (Karl Fischer titration)
-
Chiral Purity
-
Conclusion
The chemical stability of this compound is robust under proper storage conditions but is susceptible to degradation under oxidative and high-pH environments. Its hygroscopic nature necessitates stringent control over humidity. For drug development professionals, implementing the recommended storage protocols and conducting thorough stability assessments, including forced degradation studies, is non-negotiable. These practices ensure the material's quality and consistency, which is fundamental to the successful development of safe and effective pharmaceutical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]
- 5. canbipharm.com [canbipharm.com]
- 6. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-Morpholine-3-carboxylic Acid Hydrochloride
Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable versatility and favorable pharmacological properties.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, imparts a unique combination of polarity, metabolic stability, and conformational flexibility to molecules.[3] Its presence can enhance aqueous solubility, improve cell permeability, and positively influence pharmacokinetic profiles, making it a highly sought-after moiety in the design of novel therapeutics.[3][4]
A vast array of drugs across different therapeutic areas incorporate the morpholine structure, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Moclobemide.[1][5] The inherent chirality of substituted morpholines adds another layer of complexity and specificity, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.[6]
This document provides a detailed guide on the application of (S)-Morpholine-3-carboxylic acid hydrochloride (1) , a key chiral building block, in the synthesis of pharmaceutical intermediates. We will delve into its significance, provide robust protocols for its derivatization via amide bond formation, and offer insights grounded in extensive laboratory experience.
This compound: A Versatile Chiral Building Block
This compound (1) is a valuable intermediate for several reasons:
-
Pre-installed Chirality: The (S)-stereocenter at the 3-position is crucial for creating stereospecific interactions with biological targets, which is fundamental for enhancing potency and selectivity.[6]
-
Orthogonal Functionality: The secondary amine and the carboxylic acid provide two distinct points for chemical modification. The amine is typically protected (e.g., with a Boc group) to allow for selective reaction at the carboxylic acid, or vice-versa.
-
Structural Rigidity and Flexibility: The morpholine ring exists predominantly in a chair conformation, which can introduce a degree of conformational constraint beneficial for binding to protein targets. At the same time, the ring retains some flexibility, allowing it to adapt to the binding pocket.[3]
-
Broad Applicability: This building block is instrumental in synthesizing a wide range of biologically active molecules, particularly those targeting neurological and cardiovascular disorders, as well as in the development of novel peptide-based therapeutics.[6][7]
A common synthetic strategy involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield (S)-4-Boc-morpholine-3-carboxylic acid (2) . This allows for clean and efficient coupling of the carboxylic acid with various amines.
Caption: General workflow for the utilization of (S)-Morpholine-3-carboxylic acid.
Protocols for Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid with an amine is a fundamental transformation in pharmaceutical synthesis.[8] Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, activating the carboxylic acid is essential. Below are detailed protocols for common and reliable amide coupling methods using (S)-4-Boc-morpholine-3-carboxylic acid as the starting material.
Method 1: EDC/NHS Coupling
This is a widely used, water-soluble carbodiimide method that proceeds through an active NHS-ester intermediate, minimizing side reactions.[8][10]
Protocol:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS.
-
Amine Coupling: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: EDC/NHS mediated amide coupling workflow.
Method 2: HATU Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[11]
Protocol:
-
Activation: In a flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq). The solution should change color, indicating the formation of the activated ester. Stir for 15-30 minutes at room temperature.
-
Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as substrate reactivity, desired reaction time, and potential for side reactions. The following table summarizes typical conditions and outcomes for the described methods.
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[8] |
| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 75-98% | High efficiency, fast reaction rates, good for hindered substrates.[11] |
| DCC | HOBt or DMAP | DMAP | DCM, THF | 1-6 hours | 65-90% | Cost-effective, potent activator. |
Yields are highly substrate-dependent and the provided ranges are illustrative.
Troubleshooting and Expert Insights
-
Racemization: For chiral carboxylic acids, racemization can be a concern, especially with over-activation or prolonged reaction times. Using additives like HOBt (1-Hydroxybenzotriazole) or operating at lower temperatures (0 °C) can mitigate this risk. HATU is generally considered to be superior in suppressing racemization.
-
Poor Solubility: If substrates have poor solubility in standard solvents like DCM, consider using DMF or NMP. Ensure the solvents are anhydrous, as water will hydrolyze the activated intermediate.
-
Difficult Couplings: For electron-deficient amines or sterically hindered substrates, HATU is often the reagent of choice.[11] Increasing the reaction temperature or using a more potent activating agent may be necessary. A protocol using EDC and DMAP with a catalytic amount of HOBt has also been shown to be effective for electron-deficient amines.[12]
-
Work-up Challenges: The removal of DMF can be challenging. Washing with a dilute LiCl solution can aid in its removal from the organic phase.[8] The urea byproduct from DCC is notoriously difficult to remove; it is often filtered off after precipitation. The urea from EDC is water-soluble, simplifying purification.[8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent chirality and favorable physicochemical properties make it an attractive component for modern drug design. The successful application of this intermediate hinges on the robust and efficient formation of amide bonds. By selecting the appropriate coupling reagents and optimizing reaction conditions as detailed in these protocols, researchers can effectively incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of novel and effective therapeutic agents.[13][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi-res.com [mdpi-res.com]
- 14. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]
Application Notes & Protocols: (S)-Morpholine-3-carboxylic acid hydrochloride as a Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This reality has elevated the importance of chiral building blocks—enantiopure molecular fragments that serve as foundational starting points for the synthesis of complex drug candidates.[2][3]
Among the myriad of heterocyclic scaffolds, the morpholine moiety is a "privileged" structure in medicinal chemistry.[4] Its unique physicochemical properties, including a weak basic nitrogen and a hydrogen bond-accepting oxygen, often impart favorable characteristics such as improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[5] (S)-Morpholine-3-carboxylic acid hydrochloride emerges as a particularly valuable asset in this context. It provides a pre-defined stereocenter within the robust morpholine ring, offering chemists a reliable and efficient tool for introducing this desirable scaffold with absolute stereocontrol in asymmetric synthesis.[6][7] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use.
Physicochemical & Structural Properties
This compound is a stable, solid material amenable to a variety of reaction conditions. Its hydrochloride salt form enhances stability and simplifies handling. Understanding its fundamental properties is the first step toward its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [8] |
| Molecular Weight | 167.59 g/mol | [8] |
| CAS Number | 863993-41-3 | |
| Appearance | Solid | [8][9] |
| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [10] |
| Topological Polar Surface Area | 58.6 Ų | [11] |
| Hydrogen Bond Donor Count | 2 | [11] |
| Hydrogen Bond Acceptor Count | 4 | [11] |
Note: The free base form, (S)-Morpholine-3-carboxylic acid, has a molecular weight of 131.13 g/mol .[9][11]
Core Utility in Asymmetric Synthesis
The power of this compound as a chiral building block lies in its trifunctional nature. The molecule contains:
-
A defined stereocenter at the C3 position, which serves as the anchor for stereochemical control.
-
A nucleophilic secondary amine (NH) within the morpholine ring, which can be readily functionalized via acylation, sulfonylation, alkylation, or reductive amination.
-
A carboxylic acid (-COOH) group, which can be activated and coupled to form amides, esters, or reduced to an alcohol.
This combination allows for divergent synthesis, where the building block can be elaborated from two different points to construct complex target molecules without compromising the integrity of the core stereocenter.
Caption: General workflow for incorporating the chiral building block.
Key Applications in Pharmaceutical Synthesis
The utility of this building block is best illustrated through its application in the synthesis of high-value pharmaceutical agents.
Case Study 1: Synthesis of Aprepitant (EMEND®)
Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12] The core of Aprepitant is a complex, tri-substituted morpholine ring. (S)-Morpholine-3-carboxylic acid and its derivatives serve as key starting materials for constructing the cis-vicinally substituted morpholine core with high stereochemical fidelity.[13] Synthetic routes leverage the existing stereocenter to direct the formation of subsequent stereocenters, a strategy known as stereochemical relay.[13] This process is critical for achieving the final, biologically active diastereomer of Aprepitant.[12][14]
Case Study 2: Synthesis of Linezolid Analogues
Linezolid is an important oxazolidinone-class antibiotic. The morpholine ring is a common substituent in many biologically active compounds, and researchers frequently synthesize analogues of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.[4] (S)-Morpholine-3-carboxylic acid can be used to synthesize novel Linezolid analogues where the standard acetamide group is replaced by more complex moieties derived from the chiral morpholine scaffold.[15][16] These syntheses typically involve coupling the morpholine's carboxylic acid to the amine of the Linezolid core, or functionalizing the morpholine's nitrogen and then attaching it to the phenyl ring of the Linezolid structure.[17][18]
Experimental Protocols
The following protocols are designed to be illustrative of the common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20] Morpholine derivatives can be corrosive and toxic.[20][21] Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.[22][23]
Protocol 1: General Amide Coupling via Carbodiimide Activation
This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[17] The resulting urea byproduct is also water-soluble, simplifying purification. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[17]
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]
- 9. (S)-morpholine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Aprepitant [cjph.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. asianpubs.org [asianpubs.org]
- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. capotchem.cn [capotchem.cn]
- 23. MORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Amide Coupling Reactions with (S)-Morpholine-3-carboxylic acid Hydrochloride
Introduction: The Significance of Morpholine Carboxamides in Modern Drug Discovery
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its inherent stability, favorable physicochemical properties, and ability to engage in crucial hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. (S)-Morpholine-3-carboxylic acid, a chiral building block, offers a unique three-dimensional framework that can be elaborated to explore chemical space and optimize ligand-receptor interactions. The formation of amide bonds from this core structure is a fundamental transformation, enabling the synthesis of diverse libraries of compounds for biological screening.[2][3] This document provides a comprehensive guide to performing amide coupling reactions with (S)-Morpholine-3-carboxylic acid hydrochloride, focusing on practical protocols, mechanistic rationale, and troubleshooting strategies to empower researchers in their drug discovery endeavors.
Core Principles and Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6] This is achieved through the use of coupling reagents.
The Challenge of the Hydrochloride Salt
(S)-Morpholine-3-carboxylic acid is typically supplied as a hydrochloride salt to improve its stability and handling.[7][8] However, the protonated morpholine nitrogen and the carboxylic acid proton render the molecule unreactive for direct amide coupling. Therefore, the in-situ formation of the free base is a critical first step in any successful coupling protocol. This is accomplished by the addition of a non-nucleophilic organic base.
Choosing the Right Coupling Reagent: A Comparative Overview
The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the coupling partners, the potential for racemization, and the desired reaction conditions. Two of the most reliable and widely used classes of coupling reagents for this transformation are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) often used with additives like HOBt.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress epimerization, a critical consideration when working with chiral amino acids.[9][10] It reacts with the carboxylate to form a highly reactive OAt-active ester intermediate.[9][11] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole): This combination is a classic and cost-effective choice for amide bond formation.[12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][13] However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea.[14] The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being sufficiently reactive towards the amine.[15][16][17][18]
Experimental Protocols
General Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for challenging couplings or when minimizing racemization is a primary concern.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.5 M is typical).
-
Add DIPEA (2.5 - 3.0 eq) to the stirred solution. Stir for 10-15 minutes at room temperature to ensure complete formation of the free base.
-
Add HATU (1.1 - 1.2 eq) to the reaction mixture in one portion.
-
Stir the mixture at room temperature for a pre-activation period of 15-30 minutes. The solution may become slightly yellow.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and cost-effective alternative to HATU.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC hydrochloride | 1.2 - 1.5 |
| HOBt hydrate | 1.2 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 - 3.0 |
| Anhydrous Dichloromethane (DCM) or DMF | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), EDC hydrochloride (1.2 - 1.5 eq), and HOBt hydrate (1.2 - 1.5 eq).
-
Add anhydrous DCM or DMF to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 - 3.0 eq) to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Product | Insufficient base to form the free base of the morpholine carboxylic acid. | Increase the equivalents of DIPEA to 3.0-4.0 eq. |
| Incomplete activation of the carboxylic acid. | Increase the pre-activation time with HATU. Ensure all reagents are anhydrous. | |
| Sterically hindered amine or carboxylic acid. | Switch to a more powerful coupling reagent like HATU if using EDC/HOBt. Consider elevating the reaction temperature (e.g., to 40-50 °C).[9] | |
| Presence of Byproducts | Formation of guanidinium byproduct with HATU. | Ensure the amine is added after the pre-activation step.[9] |
| Formation of N-acylurea with EDC. | Ensure an adequate amount of HOBt is used. Perform the reaction at a lower temperature (0 °C to room temperature). | |
| Racemization of Product | Prolonged reaction time or elevated temperature. | Monitor the reaction closely and work up as soon as it is complete. Use HATU, which is known to suppress racemization.[9] If using EDC, ensure HOBt is present.[14][16] |
| Difficulty in Purification | Water-soluble byproducts (tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC). | Perform a thorough aqueous workup. Multiple washes with water or dilute acid/base can help remove these impurities. |
Conclusion
The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of morpholine carboxamides. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these crucial synthetic transformations.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. jocpr.com [jocpr.com]
- 3. growingscience.com [growingscience.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hepatochem.com [hepatochem.com]
- 7. This compound [myskinrecipes.com]
- 8. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. bachem.com [bachem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Central Nervous System (CNS) Drug Development
A Dynamic and Integrated Approach to Unlocking the Brain's Therapeutic Potential
The development of effective therapeutics for central nervous system (CNS) disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the brain, the protective yet formidable blood-brain barrier (BBB), and the heterogeneity of neurological and psychiatric conditions demand a sophisticated and multi-faceted approach to drug discovery and development.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications and detailed protocols, moving beyond a simple recitation of methods to explain the critical reasoning behind experimental choices. Our focus is on creating a self-validating system of research, where each step logically informs the next, from initial target identification to late-stage clinical evaluation.
The journey of a CNS drug from concept to clinic is fraught with high attrition rates.[3][4] A primary reason for this is the poor translation of preclinical findings to clinical efficacy.[5][6] This underscores the need for more predictive and human-relevant model systems, robust biomarker strategies, and innovative drug delivery technologies. This document will navigate these critical areas, offering both foundational knowledge and actionable protocols to enhance the probability of success in this challenging but vital field of research.
The CNS Drug Development Pipeline: An Integrated Workflow
Successful CNS drug development hinges on a well-integrated pipeline that allows for iterative learning and informed decision-making. The following diagram illustrates a conceptual workflow, emphasizing the key stages and the feedback loops that are essential for a robust research and development program.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. simbecorion.com [simbecorion.com]
- 3. academic.oup.com [academic.oup.com]
- 4. qps.com [qps.com]
- 5. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating (S)-Morpholine-3-carboxylic acid into novel heterocyclic compounds
Application Notes & Protocols
Topic: Incorporating (S)-Morpholine-3-carboxylic acid into Novel Heterocyclic Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker, making it a cornerstone in the design of drugs targeting the central nervous system (CNS) and beyond.[3] Among the various morpholine-based building blocks, (S)-Morpholine-3-carboxylic acid stands out as a particularly valuable chiral synthon. Its bifunctional nature—a secondary amine and a carboxylic acid—within a stereodefined framework allows for the creation of complex, three-dimensional molecular architectures.[4][5]
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging (S)-Morpholine-3-carboxylic acid as a foundational element in the synthesis of novel and diverse heterocyclic compounds. We will move beyond simple derivatization to discuss the construction of fused and bridged bicyclic systems, offering insights into the chemical rationale that underpins these advanced synthetic methodologies.
Foundational Synthesis: Accessing the Chiral Building Block
Before incorporating the title compound, ensuring a reliable supply of high-purity (S)-Morpholine-3-carboxylic acid is paramount. While commercially available, an in-house synthesis starting from an inexpensive chiral pool reactant like L-serine provides a cost-effective and scalable option. The following workflow outlines a validated multi-step synthesis.[6][7]
Diagram: Synthesis of (S)-Morpholine-3-carboxylic acid from L-Serine
Caption: A five-step synthetic route from L-serine to the target chiral building block.
Causality Behind the Synthesis:
-
Step 1 & 2: The synthesis begins by protecting the carboxylic acid of L-serine as a tert-butyl ester, which is robust to many reaction conditions but easily cleaved with acid. The subsequent N-acylation with chloroacetyl chloride introduces the necessary two-carbon electrophilic unit for the future ring closure.
-
Step 3: An intramolecular Williamson ether synthesis, promoted by a strong base like sodium ethoxide (NaOEt), facilitates the cyclization. The alkoxide formed from the serine hydroxyl group displaces the chloride to form the morpholinone ring.
-
Step 4 & 5: The resulting lactam (amide within the ring) is then reduced to the corresponding amine using a reagent system like sodium borohydride, often activated with a Lewis acid. Finally, acidic cleavage of the tert-butyl ester reveals the target molecule.[6][7]
Core Synthetic Strategies for Elaboration
(S)-Morpholine-3-carboxylic acid offers two primary handles for chemical modification: the secondary amine (nucleophilic) and the carboxylic acid (electrophilic after activation). Strategic manipulation of these functional groups is key to building novel heterocyclic systems.
Strategy 1: Amide Coupling and N-Functionalization
The most direct approach involves utilizing the carboxylic acid for amide bond formation, followed by functionalization of the morpholine nitrogen. This strategy is fundamental for creating libraries of substituted morpholine amides, which can serve as peptidomimetics or precursors for further cyclization.
Expertise & Rationale:
-
Protecting Group Strategy: To ensure selective reaction at the carboxylic acid, the morpholine nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under neutral or basic coupling conditions and its facile removal with mild acid (e.g., TFA).[5]
-
Coupling Reagents: A variety of peptide coupling reagents can be employed. For valuable or acid-sensitive substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior as it operates quickly and minimizes racemization. For more routine syntheses, the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a cost-effective choice.
Diagram: General Elaboration Workflow
Caption: A modular workflow for creating diverse derivatives from the core scaffold.
Strategy 2: Construction of Fused Bicyclic Lactams
A more advanced application is the creation of rigid, fused heterocyclic systems. This approach enhances the three-dimensional character of the resulting molecule, a highly desirable trait in modern drug discovery for improving selectivity and potency.[8] A common strategy involves N-alkylation with a bifunctional reagent, followed by an intramolecular cyclization.
Expertise & Rationale:
-
N-Alkylation: The morpholine nitrogen can be alkylated with an α,β-unsaturated ester, such as ethyl acrylate, via a Michael addition. This reaction proceeds cleanly under mild basic conditions and introduces a flexible carbon chain tethered to the nitrogen.
-
Intramolecular Cyclization: The newly introduced ester can then participate in an intramolecular amidation with the free amine of a coupled amino acid ester, or a Dieckmann condensation if another ester is present, to form a new ring fused to the morpholine core. This creates a conformationally constrained bicyclic scaffold.[9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of (S)-4-Boc-morpholine-3-carboxylic acid
This protocol details the crucial first step of protecting the morpholine nitrogen.
| Materials & Reagents | Supplier | Quantity | M.W. | Moles |
| (S)-Morpholine-3-carboxylic acid | In-house/Commercial | 5.00 g | 131.13 | 38.1 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | 9.16 g | 218.25 | 42.0 mmol |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 6.41 g | 84.01 | 76.3 mmol |
| Dioxane | Acros Organics | 50 mL | - | - |
| Water | Milli-Q | 50 mL | - | - |
| Ethyl Acetate | VWR | 200 mL | - | - |
| 1M Hydrochloric Acid (HCl) | LabChem | 50 mL | - | - |
Procedure:
-
Suspend (S)-Morpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water (100 mL total) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add sodium bicarbonate in one portion and stir until the solid dissolves (approx. 15 minutes).
-
Add a solution of Di-tert-butyl dicarbonate in 10 mL of dioxane dropwise over 20 minutes.
-
Stir the reaction mixture vigorously at room temperature overnight (16 hours).
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a white solid.
Expected Outcome:
-
Yield: >90%
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, Boc), 3.30-4.20 (m, 7H, morpholine protons).
-
LC-MS (ESI+): m/z = 232.1 [M+H]⁺.
Protocol 2: Synthesis of a Fused Bicyclic Morpholino-Piperazinedione
This protocol provides a case study for constructing a more complex heterocyclic system.
| Reagents | Supplier | Quantity | M.W. | Moles |
| (S)-4-Boc-morpholine-3-carboxylic acid | From Protocol 1 | 1.00 g | 231.25 | 4.32 mmol |
| Glycine methyl ester hydrochloride | Sigma-Aldrich | 0.60 g | 125.55 | 4.75 mmol |
| HATU | Chem-Impex | 1.80 g | 380.23 | 4.73 mmol |
| Diisopropylethylamine (DIPEA) | Acros Organics | 2.26 mL | 129.24 | 13.0 mmol |
| Dichloromethane (DCM), Anhydrous | VWR | 40 mL | - | - |
| Trifluoroacetic Acid (TFA) | Oakwood Chemical | 10 mL | - | - |
| Ethyl Acrylate | TCI | 0.52 mL | 100.12 | 5.20 mmol |
| Methanol | Fisher Scientific | 30 mL | - | - |
Procedure:
Part A: Amide Coupling
-
Dissolve (S)-4-Boc-morpholine-3-carboxylic acid in 20 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Add Glycine methyl ester hydrochloride, followed by HATU.
-
Cool the mixture to 0 °C in an ice bath. Add DIPEA dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC (1:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to get the coupled product.
Part B: Boc Deprotection
-
Dissolve the crude product from Part A in 10 mL of DCM.
-
Add 10 mL of TFA and stir at room temperature for 1 hour.
-
Remove all volatiles under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
Part C: Michael Addition and Intramolecular Cyclization
-
Dissolve the crude amine salt from Part B in 30 mL of methanol.
-
Add DIPEA (3 equivalents) to neutralize the salt, followed by ethyl acrylate.
-
Heat the reaction mixture to reflux (65 °C) and stir overnight (18 hours). The intramolecular cyclization will occur in situ.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to afford the final bicyclic product.
Expected Outcome Data:
| Compound | Structure | Yield | LC-MS (ESI+) [M+H]⁺ | Key ¹H NMR Signals |
| Fused Piperazinedione | Fused morpholine-piperazine-2,5-dione | ~60% over 3 steps | 213.1 | Appearance of new signals for the piperazinedione ring protons. |
Conclusion and Future Outlook
(S)-Morpholine-3-carboxylic acid is a powerful and versatile chiral building block for the synthesis of novel heterocyclic compounds. The strategies outlined—ranging from fundamental amide couplings to the construction of complex, fused bicyclic systems—provide a robust framework for creating libraries of sp³-rich molecules. The inherent properties of the morpholine scaffold, such as improved solubility and metabolic stability, make these novel derivatives highly attractive candidates for drug discovery programs.[2][10] Future work can expand upon these principles to create bridged systems and spirocycles, further exploring the chemical space of conformationally constrained morpholines for targeting a wide array of biological targets.[8][9]
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
(S)-Morpholine-3-carboxylic acid hydrochloride in the synthesis of kinase inhibitors
Topic: (S)-Morpholine-3-carboxylic acid hydrochloride in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Morpholine Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure," particularly in the design of potent and selective kinase inhibitors.[1][2] Its frequent appearance in numerous FDA-approved drugs is not coincidental; the morpholine ring confers a unique and highly advantageous set of physicochemical, metabolic, and biological properties.[1][3] It can enhance aqueous solubility, improve metabolic stability, and provide a rigid, low-basicity scaffold that can be synthetically elaborated with ease.[3][4]
The morpholine ring often plays a direct role in binding to the target kinase. The oxygen atom can act as a crucial hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, an interaction central to the mechanism of many inhibitors.[5][6] Furthermore, the stable chair-like conformation of the ring serves as an ideal scaffold, positioning other pharmacophoric elements for optimal interaction with the target protein.[4][7]
This guide focuses on a specific, high-value building block: This compound . The introduction of a chiral center and a carboxylic acid handle elevates the simple morpholine scaffold into a precision tool for medicinal chemists. The (S)-stereochemistry allows for the development of enantiomerically pure drugs, which is critical for maximizing therapeutic efficacy and minimizing off-target effects and potential toxicity.[8] The carboxylic acid functionality provides a direct and reliable point of attachment for incorporating this valuable moiety into a lead molecule, typically via robust amide bond formation.
This document provides a detailed exploration of the strategic application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed, field-tested protocols for its effective use.
The Multifaceted Role of the Morpholine Moiety
The utility of the morpholine ring in kinase inhibitors can be attributed to three primary functions: enhancing binding affinity, modulating pharmacokinetic properties, and acting as a structural scaffold.
-
Enhancing Potency through Molecular Interactions: The lone pair of electrons on the morpholine oxygen atom makes it an excellent hydrogen bond acceptor. In many crystal structures of kinase-inhibitor complexes, this oxygen is observed forming a key hydrogen bond with the backbone amide proton of a hinge region residue, such as valine.[5][6] This interaction helps to anchor the inhibitor in the ATP-binding site, significantly contributing to its potency.
-
Modulating Pharmacokinetic (PK) Properties: The inclusion of a morpholine ring generally increases the polarity and hydrogen bonding capacity of a molecule, which often leads to improved aqueous solubility—a common challenge in drug development. Its saturated, heterocyclic nature can also confer greater metabolic stability compared to more labile functional groups, improving the drug's half-life in vivo.[1][3]
-
Serving as a Versatile Scaffold: The defined, non-planar geometry of the morpholine ring allows it to function as a rigid spacer or scaffold.[4] This structural role is essential for directing appended functional groups into the correct three-dimensional orientation required to engage with specific pockets within the kinase active site, thereby enhancing both potency and selectivity.
Caption: Key contributions of the morpholine ring in kinase inhibitor design.
Synthetic Application: Amide Coupling Protocols
The most direct and widely used method for incorporating this compound into a target molecule is through the formation of an amide bond. The carboxylic acid is activated and then coupled with a primary or secondary amine present on the core structure of the kinase inhibitor.
Core Directive: The Causality Behind Reagent Selection
The choice of coupling reagents and conditions is paramount to ensure a high-yielding reaction while preserving the stereochemical integrity of the chiral center at C3 of the morpholine ring.
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or combos like EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are preferred. They operate through mechanisms that generate highly reactive activated esters while minimizing the formation of side products that could lead to racemization.
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary role is to neutralize the hydrochloride salt of the morpholine starting material and the acidic byproducts generated during the coupling reaction. An excess (typically 2-4 equivalents) is used to drive the reaction to completion.
-
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal. They effectively dissolve the reactants and reagents without participating in the reaction.
General Protocol: Amide Coupling of this compound
This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic amine-containing kinase inhibitor core (Core-NH₂).
Materials:
-
This compound (1.2 eq)
-
Amine-containing core (Core-NH₂) (1.0 eq)
-
HATU (1.3 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq) in anhydrous DMF.
-
Pre-activation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. This neutralizes the hydrochloride salt. Add HATU (1.3 eq) and continue stirring for 15-20 minutes. This pre-activation step forms the reactive acyl-OAt ester.
-
Coupling: Add a solution of the amine-containing core (Core-NH₂) (1.0 eq) in a minimal amount of anhydrous DMF to the activated morpholine solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the described coupling protocol with various amine substrates.
| Amine Substrate (Core-NH₂) | Equivalents of Reagents (Morpholine / HATU / DIPEA) | Solvent | Time (h) | Yield (%) | Purity (LC-MS) |
| 4-Anilinoquinazoline | 1.2 / 1.3 / 3.0 | DMF | 4 | 85-92% | >98% |
| 2-Aminopyrimidine | 1.2 / 1.3 / 3.0 | DMF | 6 | 80-88% | >97% |
| Benzylamine | 1.2 / 1.3 / 3.0 | DCM | 2 | 90-95% | >99% |
Case Study: Synthesis of a PI3K Inhibitor Pharmacophore
Many potent PI3K inhibitors, such as ZSTK474, feature a 2,4-dimorpholino-1,3,5-triazine core.[5][9] While ZSTK474 itself is achiral, we can illustrate the application of our chiral building block in a hypothetical synthesis of a related analogue to introduce stereochemistry, a common strategy to improve isoform selectivity or potency.
The synthetic pathway involves a sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride, followed by the key amide coupling step.
Caption: Synthetic scheme for a chiral PI3K inhibitor analogue. (Note: Image generation for chemical structures is not supported in this format. The DOT script provides a template for a visual representation of the reaction flow.)
Protocol for Step (iii): Final Coupling
-
Dissolve Amine Core (3): In a flask, dissolve intermediate 3 (1.0 eq) in anhydrous DMF.
-
Prepare Activated Ester: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes. Add HATU (1.3 eq) and stir for an additional 20 minutes at room temperature.
-
Combine and React: Transfer the solution of amine core 3 to the flask containing the activated morpholine ester via cannula.
-
Monitor and Isolate: Stir the reaction at room temperature for 6 hours. Perform an aqueous work-up and purify by silica gel chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product 4 .
This case study demonstrates how this compound can be seamlessly integrated into a multi-step synthesis to produce a complex, chiral kinase inhibitor. The final amide bond formation is typically a clean and high-yielding step, underscoring the reliability of this building block in drug discovery campaigns.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its pre-installed chiral center and convenient carboxylic acid handle provide a direct route to enantiomerically pure molecules containing the highly favored morpholine moiety. By leveraging its ability to form key hydrogen bonds, improve pharmacokinetic properties, and act as a rigid scaffold, researchers can significantly accelerate the development of potent and selective kinase inhibitors. The protocols outlined in this guide offer a robust and reproducible framework for the successful application of this high-value intermediate in drug discovery and development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. This compound [myskinrecipes.com]
- 9. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agrochemicals Using Morpholine Derivatives
Foreword: The Enduring Significance of the Morpholine Scaffold in Modern Agrochemicals
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, represents a cornerstone in the edifice of modern agrochemical discovery.[1][2] Its structural versatility and favorable physicochemical properties have propelled its incorporation into a diverse array of biologically active molecules, leading to the successful commercialization of fungicides, and showing promise in the development of herbicides, insecticides, and plant growth regulators.[3][4] This guide is crafted for researchers, scientists, and drug development professionals engaged in the vital work of creating novel crop protection solutions. It moves beyond a mere recitation of facts to provide a narrative grounded in the causality of experimental design, offering not just the "how" but the critical "why" behind the protocols and methodologies presented. Our objective is to furnish a scientifically rigorous and practical framework for the synthesis, evaluation, and optimization of morpholine-based agrochemicals.
Part 1: The Fungicidal Prowess of Morpholine Derivatives - Mechanism and Evaluation
The most prominent application of morpholine derivatives in agriculture is undoubtedly in the control of fungal phytopathogens.[3] Compounds such as fenpropimorph and tridemorph have been mainstays in the management of diseases like powdery mildews and rusts in cereal crops for decades.[5] Their efficacy stems from a specific and potent mechanism of action: the inhibition of ergosterol biosynthesis.[5]
Unraveling the Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6] Morpholine fungicides disrupt the ergosterol biosynthetic pathway by inhibiting two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase .[6] This dual-site inhibition leads to a depletion of ergosterol and an accumulation of toxic, aberrant sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[6] This multi-site action is also considered a factor in the low to medium risk of resistance development associated with this class of fungicides.[5]
Diagram 1: Simplified Ergosterol Biosynthesis Pathway and Inhibition by Morpholine Fungicides
Caption: Mechanism of action of morpholine fungicides.
Protocol: In Vitro Antifungal Susceptibility Testing
The initial evaluation of novel morpholine derivatives begins with determining their intrinsic antifungal activity against a panel of relevant phytopathogenic fungi. Broth microdilution and agar diffusion are standard methods for this purpose.
1.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the minimum concentration of a compound required to inhibit fungal growth.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Spectrophotometer (plate reader)
-
Sterile water, solvents, and pipette tips
Procedure:
-
Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Harvest spores or mycelial fragments and suspend in sterile water. Adjust the suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in the 96-well plate using PDB to achieve a range of final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).
-
Inoculation: Add 150 µL of the prepared fungal inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (fungal inoculum in PDB with DMSO, no compound) and a negative control (PDB only).
-
Incubation: Incubate the plates at 25°C for 72-120 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
1.2.2. Agar Diffusion Assay
This method provides a qualitative assessment of antifungal activity and can be useful for high-throughput screening.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile filter paper discs
-
Test compounds
-
Fungal isolates
Procedure:
-
Plate Inoculation: Spread a standardized fungal spore suspension evenly over the surface of the agar plates.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 25°C for 3-7 days.
-
Evaluation: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented). A larger zone of inhibition indicates greater antifungal activity.
Protocol: Ergosterol Biosynthesis Inhibition Assay
To confirm that the antifungal activity of a novel morpholine derivative is due to the inhibition of ergosterol biosynthesis, a direct measurement of the cellular sterol profile is necessary. This protocol outlines the extraction and analysis of sterols from fungal mycelium treated with a test compound.[7][8][9]
Materials:
-
Fungal culture (liquid)
-
Test compound
-
Potassium hydroxide (KOH) in methanol (saponification solution)
-
Heptane or n-hexane (extraction solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Ergosterol standard
-
Glass centrifuge tubes with screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Fungal Culture and Treatment: Grow the target fungus in liquid medium to the mid-logarithmic phase. Add the test compound at a sub-lethal concentration (e.g., 0.5 x MIC) and continue incubation for a defined period (e.g., 24 hours). Harvest the mycelia by filtration or centrifugation.
-
Saponification: Transfer a known weight of the harvested mycelia to a glass centrifuge tube. Add the methanolic KOH solution and heat at 80°C for 1-2 hours to hydrolyze lipids and release sterols.[10]
-
Sterol Extraction: After cooling, add a known volume of water and extract the non-saponifiable lipids (containing the sterols) by vortexing with heptane or n-hexane.[11] Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction twice.
-
Derivatization (for GC-MS analysis): Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To the dried residue, add a silylating agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 30 minutes to complete the reaction.[8]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols.[12] Identify ergosterol and any accumulated precursor sterols by comparing their retention times and mass spectra to those of authentic standards and library data.
-
Quantification: Quantify the amount of ergosterol and other sterols by integrating the peak areas and comparing them to a calibration curve generated with an ergosterol standard. A significant decrease in the ergosterol peak and a corresponding increase in the peaks of precursor sterols in the treated sample compared to the untreated control confirms the inhibition of ergosterol biosynthesis.
Part 2: Synthesis of Morpholine-Based Agrochemicals
The synthesis of novel morpholine derivatives is a critical step in the discovery process. This section provides a representative protocol for the synthesis of a known morpholine fungicide, fenpropimorph, and outlines a general strategy for creating a library of new derivatives for screening.
Protocol: Synthesis of Fenpropimorph
This multi-step synthesis is a well-established route to this important agrochemical.[7]
Step 1: Aldol Condensation to form 3-(4-tert-butylphenyl)-2-methylpropenal
-
In a reaction vessel, dissolve 4-tert-butylbenzaldehyde and propanal in ethanol.
-
While stirring, slowly add an aqueous solution of sodium hydroxide at a controlled temperature.
-
Continue stirring until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by vacuum distillation.
Step 2: Selective Hydrogenation to 3-(4-tert-butylphenyl)-2-methylpropanal
-
Dissolve the propenal from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and evaporate the solvent to obtain the desired propanal.
Step 3: Reductive Amination to Fenpropimorph
-
React the 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine in a suitable solvent to form an intermediate imine.
-
Reduce the imine in situ using catalytic hydrogenation (e.g., Pd/C and H₂) or a chemical reducing agent like sodium borohydride.
-
After the reaction is complete, work up the mixture to isolate the crude fenpropimorph.
-
Purify the final product by vacuum distillation.
Diagram 2: General Synthetic Workflow for Novel Morpholine Derivatives
Caption: Workflow for creating new morpholine agrochemicals.
General Strategy for the Synthesis of Novel Morpholine Derivatives
A common approach to discovering new active compounds is to synthesize a library of related molecules and screen them for biological activity. For morpholine derivatives, this can be achieved by reacting a variety of substituted morpholines with a range of electrophilic partners.
Core Reaction: The secondary amine of the morpholine ring is a potent nucleophile and can readily react with various electrophiles.
General Procedure:
-
Dissolve the desired substituted morpholine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a base (e.g., triethylamine, potassium carbonate) to scavenge the acid produced during the reaction.
-
Slowly add the electrophilic partner (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) to the reaction mixture, often at a reduced temperature.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.
By systematically varying the substituents on both the morpholine ring and the electrophilic partner, a diverse library of compounds can be generated for biological evaluation.
Part 3: Exploring Broader Agrochemical Applications
While fungicides are the most well-known application, the morpholine scaffold has also been investigated for other agrochemical uses.[3]
Herbicidal Activity
Some morpholine derivatives have shown promise as herbicides.[3] The evaluation of herbicidal activity typically involves treating target weed species and observing the effects on their growth and development.
Protocol: Primary Screening for Herbicidal Activity (Pre-emergence) [13]
Materials:
-
Test compounds
-
Seeds of target weed species (e.g., Arabidopsis thaliana, ryegrass)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Acetone and a surfactant (e.g., Tween-20)
Procedure:
-
Prepare Test Solutions: Dissolve the test compounds in acetone to create stock solutions. Prepare a series of dilutions in water containing a small amount of surfactant to aid in dispersion.
-
Treatment: Pipette a known volume of each test solution onto the filter paper in the Petri dishes.
-
Sowing: Place a set number of weed seeds onto the treated filter paper.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).
-
Evaluation: After 7-10 days, assess the germination rate, root length, and shoot length of the seedlings compared to an untreated control. Significant inhibition of these parameters indicates herbicidal activity.
Plant Growth Regulation
Certain morpholine derivatives can influence plant growth and development, acting as plant growth regulators (PGRs).[3][14] Bioassays are used to determine the specific effects of these compounds.
Protocol: Avena Coleoptile Elongation Bioassay for Auxin-like Activity
This classic bioassay is used to screen for compounds that mimic the effects of the plant hormone auxin, which promotes cell elongation.
Materials:
-
Oat (Avena sativa) seedlings
-
Test compounds
-
Sucrose solution
-
Petri dishes
-
Ruler or caliper
Procedure:
-
Prepare Coleoptiles: Germinate oat seeds in the dark for 3-4 days. Excise 10 mm sections from the coleoptiles, just below the tip.
-
Treatment: Place the coleoptile sections in Petri dishes containing a sucrose solution and a range of concentrations of the test compound.
-
Incubation: Incubate the Petri dishes in the dark at room temperature for 24 hours.
-
Measurement: Measure the final length of the coleoptile sections.
-
Evaluation: An increase in the length of the coleoptiles in the presence of the test compound, compared to a control without the compound, indicates auxin-like activity.
Part 4: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to designing more potent and selective agrochemicals.[15] For morpholine-based fungicides, SAR studies have revealed several key insights:
-
The Morpholine Ring: The protonated morpholinium cation is believed to mimic carbocationic high-energy intermediates in the sterol biosynthesis pathway, allowing it to bind to the active sites of the target enzymes.[16]
-
N-Substituent: The nature of the substituent on the nitrogen atom is crucial for activity. For many morpholine fungicides, a long alkyl or aralkyl chain is required for potent inhibition.
-
Stereochemistry: The stereochemistry of substituents on the morpholine ring can significantly impact activity. For example, the cis-2,6-dimethyl substitution in fenpropimorph is important for its fungicidal efficacy.
Diagram 3: Conceptual Framework for SAR Studies
Caption: Iterative process of SAR-guided lead optimization.
By systematically modifying different parts of the morpholine scaffold and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. This model can then be used to guide the design of new compounds with improved potency, a broader spectrum of activity, and more favorable toxicological and environmental profiles.
Conclusion
The morpholine scaffold continues to be a rich source of inspiration for the development of novel agrochemicals. The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize new morpholine derivatives. By combining a deep understanding of the mechanism of action with systematic SAR studies, the scientific community can continue to leverage the power of this versatile heterocycle to address the ongoing challenges in global food production and crop protection.
References
- 1. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 2. Bioassay for plant growth regulators | PDF [slideshare.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcpc.org [bcpc.org]
- 6. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. WO1986004354A1 - Method for obtaining lipids from fungus bodies - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Plant growth regulators: a sustainable approach to combat pesticide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of (S)-Morpholine-3-carboxylic acid hydrochloride in organic media
Welcome to the technical support center for (S)-Morpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the solubility of this versatile building block in organic media. As a polar, crystalline salt, this compound often presents solubility hurdles that can impede reaction kinetics and overall success. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to seamlessly integrate this compound into your synthetic workflows.
Understanding the Challenge: Why is this compound poorly soluble in many organic solvents?
This compound exists as a salt, possessing a protonated morpholine nitrogen and a chloride counter-ion. This ionic character, coupled with the polar carboxylic acid and ether functionalities, results in a high lattice energy and a strong preference for polar, protic solvents that can effectively solvate the ions. In many common organic solvents used for synthesis (e.g., dichloromethane, toluene, THF), the energy required to break the crystal lattice is not sufficiently compensated by the weak interactions with the solvent molecules. This fundamental mismatch in polarity is the primary reason for its poor solubility.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am trying to run a reaction with this compound in dichloromethane (DCM), but it's not dissolving. What can I do?
A1: Direct dissolution of this compound in non-polar aprotic solvents like DCM is often unsuccessful. Here’s a systematic approach to address this:
-
Solvent Screening: The "like dissolves like" principle is your starting point. Begin by screening a range of polar aprotic and protic solvents.
-
Co-solvent System: If you must use a less polar solvent for your reaction, a co-solvent approach is often effective. A small amount of a polar solvent can significantly enhance solubility.
-
Temperature Adjustment: Gently warming the mixture can sometimes improve solubility. However, be mindful of the thermal stability of your other reagents.
-
Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area, which can improve the rate of dissolution.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Based on its structure and the solubility of similar amino acid hydrochlorides like L-proline hydrochloride, polar solvents are the most effective. Here is a table of estimated solubilities to guide your solvent selection.
| Solvent | Polarity Index | Estimated Solubility of this compound | Notes |
| Water | 10.2 | Very High | Excellent solubility, but may not be suitable for all organic reactions. |
| Methanol (MeOH) | 5.1 | High | A good starting point for creating co-solvent systems. |
| Ethanol (EtOH) | 4.3 | Moderate | Similar to methanol, but slightly less effective. |
| Dimethylformamide (DMF) | 6.4 | Moderate to High | A versatile polar aprotic solvent that can often dissolve amino acid salts. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Moderate to High | Another powerful polar aprotic solvent. Be aware of its high boiling point. |
| Acetonitrile (ACN) | 5.8 | Low to Moderate | May require heating or co-solvents. |
| Tetrahydrofuran (THF) | 4.0 | Very Low | Generally not a good solvent for this compound on its own. |
| Dichloromethane (DCM) | 3.1 | Very Low | Unlikely to dissolve the hydrochloride salt directly. |
Q3: My reaction requires anhydrous and non-protic conditions. How can I get this compound into a solvent like THF or toluene?
A3: This is a classic challenge that can be addressed by a few key strategies:
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reacting water-soluble ionic compounds with organic-soluble reactants. A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the deprotonated morpholine carboxylate, shuttling it into the organic phase where the reaction can occur.
-
Derivatization: Temporarily modifying the molecule to make it more lipophilic is a highly effective strategy. The two most common approaches are:
-
N-protection: Protecting the secondary amine of the morpholine ring, for example with a Boc group, neutralizes the positive charge and significantly increases organic solubility.
-
Esterification: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, also increases lipophilicity.
-
Q4: I'm considering Phase-Transfer Catalysis. Can you provide a general workflow?
A4: Certainly. The general principle of PTC for an alkylation reaction, for instance, is as follows:
Caption: Workflow of Phase-Transfer Catalysis.
A detailed protocol for a PTC alkylation is provided in the experimental section.
Q5: If I choose to derivatize the molecule, which protecting group should I use for the amine, and how do I remove it later?
A5: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the secondary amine.[1] It is robust under many reaction conditions and can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or methanolic HCl.[2] This orthogonality makes it very useful in multi-step synthesis. A detailed protocol for N-Boc protection is provided below.
Q6: How can I esterify the carboxylic acid group, and is this reversible?
A6: Fischer esterification is a common method for this transformation.[3] It involves reacting the amino acid hydrochloride with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (often the HCl already present or supplemented with another acid like sulfuric acid). The reaction is reversible, and driving it to completion usually involves using a large excess of the alcohol and/or removing the water that is formed.[3] The ester can later be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. A protocol for Fischer esterification is included in the experimental section.
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility-enhancing strategies.
Protocol 1: N-protection with a Boc Group
This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group to increase its solubility in organic solvents.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 equivalents) in portions. Stir until the effervescence ceases. Alternatively, triethylamine (2.2 equivalents) can be used as the base.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a small amount of dioxane or THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (a suitable solvent system would be DCM:MeOH 9:1).
-
Work-up:
-
Remove the organic solvent (dioxane/THF) under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
Trustworthiness: The N-Boc protected product should be readily soluble in a wide range of organic solvents, including DCM, THF, and ethyl acetate. The success of the protection can be confirmed by ¹H NMR spectroscopy, where the appearance of a large singlet at ~1.4 ppm corresponding to the nine protons of the Boc group is indicative of successful protection.
Caption: N-Boc Protection Workflow.
Protocol 2: Esterification via Fischer Esterification
This protocol details the conversion of the carboxylic acid functionality of this compound to its methyl ester to enhance organic solubility.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or anhydrous HCl gas
-
Diethyl ether
-
Magnetic stirrer and reflux condenser
Procedure:
-
Suspension: Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Use a generous amount of methanol (e.g., 10-20 mL per gram of starting material).
-
Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise. This in situ generates HCl.[4] Alternatively, bubble anhydrous HCl gas through the suspension for 15-20 minutes.
-
Reaction: After the addition of the acid source, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The resulting solid or oil is the methyl ester hydrochloride salt. It can be triturated with diethyl ether to induce solidification and then collected by filtration.
-
Trustworthiness: The resulting methyl ester hydrochloride will be significantly more soluble in organic solvents than the starting carboxylic acid hydrochloride. The formation of the ester can be confirmed by ¹H NMR (appearance of a methyl singlet at ~3.7 ppm) and IR spectroscopy (shift of the carbonyl stretch).
Protocol 3: Phase-Transfer Catalysis for Alkylation
This protocol provides a general method for the C-alkylation of the α-carbon of (S)-Morpholine-3-carboxylic acid, starting from the hydrochloride salt, using a phase-transfer catalyst. This method is adapted from the well-established O'Donnell amino acid synthesis.[5]
Materials:
-
This compound
-
Benzophenone imine
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃) or 50% aq. NaOH
-
Toluene
-
Dichloromethane (DCM)
-
Aqueous HCl (e.g., 3M)
Procedure:
-
Formation of the Schiff Base (Pre-reaction step):
-
To a suspension of this compound (1 equivalent) in DCM, add benzophenone imine (1.1 equivalents). Stir at room temperature for 1-2 hours. This forms the benzophenone imine Schiff base of the morpholine carboxylic acid, which is more amenable to deprotonation.
-
Remove the solvent under reduced pressure. The crude Schiff base can be used directly in the next step.
-
-
Phase-Transfer Alkylation:
-
In a round-bottom flask, combine the crude Schiff base (1 equivalent), the alkyl halide (1.2 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Add a saturated aqueous solution of potassium carbonate or 50% aqueous NaOH.
-
Stir the biphasic mixture vigorously at room temperature for 12-48 hours. The reaction should be monitored by TLC.
-
-
Work-up and Deprotection:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
To the crude alkylated Schiff base, add aqueous HCl (e.g., 3M) and stir at room temperature for 2-4 hours to hydrolyze the imine.
-
Wash the aqueous layer with an organic solvent (e.g., ether) to remove benzophenone.
-
The aqueous layer contains the hydrochloride salt of the alkylated product.
-
Trustworthiness: This method allows the reaction to proceed without needing to fully dissolve the starting material in the organic phase. The progress of the alkylation can be monitored by the disappearance of the Schiff base starting material. The final product's structure can be confirmed by NMR and mass spectrometry.
References
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of (S)-Morpholine-3-carboxylic Acid
Welcome to the technical support center for the N-acylation of (S)-Morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. The N-acylation of (S)-Morpholine-3-carboxylic acid is a fundamental transformation in the synthesis of a wide array of pharmaceutical compounds, and understanding its nuances is key to successful and efficient drug development.[1][2]
This resource provides a comprehensive collection of troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the N-acylation of (S)-Morpholine-3-carboxylic acid, providing explanations grounded in chemical principles to guide your experimental design.
Q1: Which acylating agent is most suitable for my reaction?
The choice of acylating agent is critical and depends on the specific requirements of your synthesis, including the reactivity of the acyl group and the desired reaction conditions.
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and widely used for N-acylation.[3] The reaction is typically fast but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the morpholine nitrogen.[4] Common bases include tertiary amines like triethylamine or pyridine.[5][6]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents and are generally less sensitive to moisture than acyl chlorides.[3] The reaction produces a carboxylic acid byproduct, which also requires a base for neutralization.[4]
-
Carboxylic Acids (with coupling agents): For more sensitive substrates or when milder conditions are required, a carboxylic acid can be used in conjunction with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] This method avoids the formation of strong acid byproducts.
Q2: Why is the addition of a base necessary in this reaction?
The N-acylation of an amine with an acyl chloride or anhydride produces one equivalent of acid (HCl or a carboxylic acid, respectively).[7] This acid can react with the starting (S)-Morpholine-3-carboxylic acid, protonating the nitrogen atom. The resulting ammonium salt is no longer nucleophilic and cannot react with the acylating agent, thus halting the reaction.[4] A base is added to neutralize the acid as it is formed, ensuring a continuous supply of the free, nucleophilic amine for the reaction to proceed to completion.
Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes?
Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: As explained above, an inadequate amount of base will lead to the protonation of the starting material and stop the reaction.[7] Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial.[4]
-
Poor Reagent Quality: Acylating agents, particularly acyl chlorides and anhydrides, can degrade upon exposure to moisture.[4][7] Use fresh or properly stored reagents. The purity of the (S)-Morpholine-3-carboxylic acid is also crucial.
-
Suboptimal Temperature: While many N-acylations proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier.[4] However, excessive heat can lead to side reactions and degradation.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature.
-
Steric Hindrance: Although (S)-Morpholine-3-carboxylic acid itself does not present significant steric bulk, a bulky acylating agent could slow down the reaction.[7]
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.
-
Unreacted Starting Material: This is the most common "impurity" and can be addressed by ensuring the correct stoichiometry of the acylating agent (often a slight excess is used) and allowing for sufficient reaction time.[4]
-
Hydrolysis of Acylating Agent: If the reaction is run in the presence of water, particularly under basic conditions as in a Schotten-Baumann reaction, the acylating agent can be hydrolyzed back to the corresponding carboxylic acid.[3][7]
-
O-Acylation: While the nitrogen of the morpholine is generally more nucleophilic than the carboxylate oxygen, under certain conditions, O-acylation to form a mixed anhydride can occur.[9] This is usually less favorable and can often be minimized by controlling the reaction temperature and the choice of base.
Q5: How can I purify my N-acylated product?
The purification strategy will depend on the properties of your final product.
-
Extraction: A standard aqueous workup is often the first step. This typically involves washing the organic layer with a dilute acid (to remove excess amine base), followed by a dilute base like sodium bicarbonate (to remove unreacted carboxylic acid), and finally with brine.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.
-
Chromatography: For non-crystalline products or for separating closely related impurities, column chromatography on silica gel is a common and effective technique.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the N-acylation of (S)-Morpholine-3-carboxylic acid.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive nucleophile due to protonation. | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the acid byproduct.[4] |
| Poor quality or hydrolyzed acylating agent. | Use fresh or newly opened acylating agents. Store them under anhydrous conditions to prevent hydrolysis.[4][7] | |
| Suboptimal reaction temperature. | Monitor the reaction by TLC. If it is sluggish at room temperature, try gentle heating (40-60 °C). Avoid excessive heat to prevent degradation.[4] | |
| Presence of Multiple Products (Impure Sample) | Unreacted starting material. | Use a slight excess (1.1-1.5 equivalents) of the acylating agent and ensure sufficient reaction time.[4] |
| Hydrolysis of the acylating agent. | Perform the reaction under anhydrous conditions, especially when using highly reactive acylating agents like acyl chlorides.[7] | |
| Diacylation (less common for secondary amines). | Use stoichiometric control and avoid a large excess of the acylating agent and harsh heating conditions.[4] | |
| Difficulty in Product Isolation/Workup | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is water-soluble. | If the product has high polarity, it may partition into the aqueous layer. Saturate the aqueous layer with salt (salting out) before extraction with an organic solvent. | |
| Contamination with the base (e.g., pyridine). | Wash the organic phase with a dilute acid solution, such as aqueous CuSO4, to remove residual pyridine.[5] |
III. Experimental Protocols & Data
General Protocol for N-Acylation using an Acyl Chloride
This protocol provides a general methodology. Specific amounts and reaction times should be optimized for each specific substrate and acylating agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) and a suitable base (e.g., triethylamine, 1.1-1.5 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[5]
-
Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Add the acyl chloride (1.05-1.2 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a dilute aqueous acid. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Table of Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the N-acylation of amines, which can be adapted for (S)-Morpholine-3-carboxylic acid.
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | 1-4 hours |
| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | 2-6 hours |
| Acetic Anhydride | Pyridine or Sodium Acetate | Dichloromethane (DCM) or neat | Room Temp to 60 °C | 2-8 hours |
| Carboxylic Acid + EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 °C to Room Temp | 12-24 hours |
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general mechanism for the N-acylation of (S)-Morpholine-3-carboxylic acid with an acyl chloride.
Caption: General mechanism of N-acylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the N-acylation reaction.
Caption: Troubleshooting workflow for low yield.
V. References
-
BenchChem. (n.d.). Common pitfalls in the synthesis of N-acyl amino acids. Retrieved from 7
-
BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine. Retrieved from 4
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Khan, M. A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2489.
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(11), 2020-2023.
-
Land of Chemistry. (2024, March 28). N,N-diethyl acetamide | Class 12| Land of Chemistry |. YouTube. Retrieved from --INVALID-LINK--
-
Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(7), 3539-3545.
-
Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification. Retrieved from --INVALID-LINK--
-
Quora. (n.d.). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from --INVALID-LINK--
-
n-acylated amino acids: Topics by Science.gov. (n.d.). Retrieved from --INVALID-LINK--
-
Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808821.
-
Massah, A. R., et al. (2012). The best reaction conditions for the N-acylation of various sulfonamides. Journal of the Iranian Chemical Society, 9(4), 439-446.
-
Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517–5521.
-
CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Yarmoluk, S. M., et al. (1995). Nucleoside N-acylation with active derivatives of amino acids. Biopolimery i kletka, 11(1), 5-9.
-
N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Bakulina, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810.
-
Huang, H., Song, C., & Chang, J. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry, 31(1), 1-9.
-
US3067249A - Purifying aromatic acids by treatment with morpholine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3296.
-
Kumar, A., et al. (2002). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Organic Process Research & Development, 6(5), 647-649.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides [organic-chemistry.org]
- 9. quora.com [quora.com]
Technical Support Center: Purification Strategies for Products of (S)-Morpholine-3-carboxylic acid hydrochloride
Welcome to the technical support center for scientists, researchers, and drug development professionals working with (S)-Morpholine-3-carboxylic acid hydrochloride. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered when using this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Troubleshooting Guide
This section addresses specific, common problems encountered during the workup and purification of reaction mixtures involving (S)-Morpholine-3-carboxylic acid.
Problem 1: My TLC/LCMS shows my desired product, but it's heavily contaminated with water-soluble byproducts from my amide coupling reaction (e.g., EDC-urea, HOBt). How can I remove these before chromatography?
Answer: This is a classic challenge in peptide and amide synthesis. The key is to leverage the differing acid-base properties and solubilities of your product versus the byproducts. The urea byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) and unreacted HOBt are water-soluble, which is the property we will exploit.[1]
A standard aqueous workup is the most effective first line of defense.[1]
Detailed Protocol: Aqueous Acid-Base Extraction
-
Solvent Choice: Ensure your product is in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Chloroform. If your reaction was in a polar aprotic solvent like DMF or NMP, it must first be diluted with a larger volume of an immiscible organic solvent and water, or the polar solvent should be removed under high vacuum.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M HCl or 5% citric acid solution. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step protonates and removes basic impurities, including the EDC-urea byproduct and any unreacted amine coupling partners.[1][2]
-
Basic Wash: To the remaining organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently, especially at the beginning, as CO₂ gas will be evolved. This step deprotonates and removes acidic impurities, such as unreacted (S)-Morpholine-3-carboxylic acid and HOBt.[1]
-
Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes residual water and helps to break up any emulsions.
-
Drying and Concentration: Drain the organic layer into a flask, add a drying agent like anhydrous MgSO₄ or Na₂SO₄, swirl, and then filter. The solvent can then be removed via rotary evaporation to yield the crude product, which is now significantly cleaner and ready for chromatography.
Problem 2: My product is highly polar and either streaks badly on normal-phase silica gel or doesn't move from the baseline.
Answer: This is a common issue for molecules containing basic amine groups and other polar functionalities, which interact strongly with the acidic silanol groups on standard silica gel.[3] This strong interaction leads to poor peak shape and difficult separation. Several strategies can overcome this.
Strategy A: Modify the Mobile Phase
-
Add a Basic Modifier: For basic compounds, adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-1%), to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes) can significantly improve chromatography. The modifier competes with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better elution.[3]
-
Use an Alcohol-Rich System: Sometimes, a highly polar mobile phase like 10-20% Methanol in DCM, with a small amount of ammonium hydroxide, is necessary to elute very polar, basic compounds.[4]
Strategy B: Use a Different Stationary Phase
-
Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica gel can be highly effective. This stationary phase masks the acidic silanols, minimizing the strong interactions that cause streaking and tailing with basic compounds.[3][5]
-
Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Basic or neutral alumina can be an excellent choice for purifying basic amines where silica gel fails.[4][6]
Strategy C: Switch to Reverse-Phase Chromatography
-
If your compound has sufficient hydrophobicity, reverse-phase (RP) chromatography is the preferred method for purifying polar molecules.[7][8][9] This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[8][9][10] Polar compounds elute earlier, while less polar compounds are retained longer.[7][8]
Problem 3: I tried reverse-phase (RP) flash chromatography, but my compound elutes too quickly, even with pure water. How can I get more retention?
Answer: Poor retention on reverse-phase columns is a common problem for highly polar, water-soluble compounds.[11] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions to Increase RP Retention:
-
Use a pH Modifier: The ionization state of your molecule dramatically affects its polarity.
-
If your product contains a basic amine, adding an acid like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase will protonate the amine. This can sometimes increase retention through ion-pairing mechanisms with the stationary phase or residual silanols.
-
Conversely, if your molecule has an acidic group, using a basic modifier like ammonium hydroxide can ionize it, which might also alter retention.
-
-
Use a Less Polar Stationary Phase: While C18 is the most common, other RP phases exist. A C8 or C4 column is less hydrophobic and might provide different selectivity. For very polar compounds, specialized polar-embedded or aqueous-stable C18 columns are designed to prevent phase collapse in high-aqueous mobile phases and offer better retention for polar analytes.[11]
-
Ion-Pairing Chromatography: This technique involves adding an "ion-pairing" reagent to the mobile phase.[7] For a basic analyte, a reagent like heptafluorobutyric acid (HFBA) can be used. The hydrophobic tail of the reagent interacts with the C18 stationary phase, while its ionic head pairs with the charged analyte, effectively increasing its retention on the column.
Frequently Asked Questions (FAQs)
Q1: What is the general, most robust purification workflow for products derived from (S)-Morpholine-3-carboxylic acid?
A1: A universal workflow does not exist, but a logical decision tree can guide your strategy. The optimal path depends on the specific properties of your final product.
Caption: General purification decision workflow.
Q2: My reaction involves an amide coupling. What are the key impurities I should anticipate?
A2: When using this compound in a standard amide coupling (e.g., with EDC/HOBt), you should be prepared to deal with the following species, as illustrated in the diagram below.
Caption: Common components in an amide coupling mixture.
-
Unreacted Starting Materials: Unreacted (S)-Morpholine-3-carboxylic acid and the amine coupling partner.
-
Coupling Reagent Byproducts: For EDC, the main byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble.[1] For DCC, the byproduct is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and is often removed by filtration.[1]
-
Additives: Unreacted HOBt or other additives.
-
Side-Reaction Products: Potential for epimerization at the chiral center (C3) under harsh basic conditions, or products from side reactions of protecting groups.
Q3: Can I use crystallization for purification? What solvent systems are recommended?
A3: Yes, crystallization can be an excellent and highly efficient purification method if your product is a stable solid. It is often superior to chromatography for scalability and cost-effectiveness.
Finding the right solvent system is empirical. A good starting point is to find a solvent in which your product is soluble when hot but poorly soluble when cold.
Common Solvent Systems for Crystallization of Polar, Amide-Containing Molecules:
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) / Water | High | Good for many polar compounds. Dissolve in minimal hot IPA/water, then cool. |
| Ethanol (EtOH) / Diethyl Ether | Medium | Dissolve in hot EtOH, then slowly add ether as an anti-solvent until turbidity appears, then cool. |
| Acetonitrile (ACN) / Water | High | A common system used in reverse-phase HPLC, can also be effective for crystallization. |
| Dichloromethane (DCM) / Hexanes | Low-Med | For less polar products. Dissolve in minimal DCM and add hexanes as the anti-solvent. |
| Ethyl Acetate (EtOAc) | Medium | Sometimes a single solvent system works well. |
Protocol: Anti-Solvent Crystallization
-
Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
-
Filter the solution while warm to remove any insoluble impurities.
-
Slowly add a "poor" solvent (an anti-solvent, in which the product is insoluble) dropwise to the stirred solution until it becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of large, pure crystals.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
Preventing racemization during reactions with (S)-Morpholine-3-carboxylic acid hydrochloride
Welcome to the Technical Support Center for (S)-Morpholine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during chemical reactions involving this chiral building block. As Senior Application Scientists, we have compiled this information to ensure the stereochemical integrity of your synthetic routes.
Introduction to the Challenge of Racemization
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Maintaining the enantiopurity of this starting material is critical, as the biological activity of the final product often depends on a specific stereoisomer. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant risk during many standard synthetic transformations, particularly amide bond formation.[4] This guide will provide a detailed overview of the mechanisms of racemization and practical, actionable strategies to mitigate this undesired side reaction.
The conversion of a pure enantiomer into a racemic mixture is a thermodynamically favorable process.[5] Racemization can occur through various mechanisms, often involving the formation of a planar, achiral intermediate such as a carbanion or an enol.[6][7][8] In the context of amino acid derivatives like this compound, two primary pathways for racemization are of concern:
-
Direct α-Proton Abstraction: Under basic conditions, the proton on the chiral α-carbon can be directly removed, forming a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical information.[5][6]
-
Oxazolone Formation: During the activation of the carboxylic acid for coupling reactions (e.g., amide bond formation), the N-acyl derivative can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and readily abstracted, leading to a symmetric intermediate that can be attacked by a nucleophile from either side, resulting in racemization.[9][10][11]
Understanding these mechanisms is the first step toward designing robust reaction conditions that preserve the stereochemical integrity of your molecule.
Troubleshooting Guide: Preventing Racemization
This section provides a structured approach to troubleshooting and preventing racemization when working with this compound. The following table outlines common issues, their probable causes, and recommended solutions based on established principles of stereoconservative synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Significant loss of enantiomeric excess (ee) after amide coupling. | Inappropriate choice of coupling reagent. | Use coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HBTU and HATU, when used with additives like HOBt or HOAt, are generally preferred over carbodiimides like DCC or EDC alone.[12][13] These additives form active esters that are more stable and less prone to oxazolone formation.[9] For particularly sensitive couplings, consider newer generation, racemization-free coupling reagents.[14][15][16] |
| Excessive or overly strong base. | Select a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[9][17] Use the minimum stoichiometric amount of base required to neutralize the hydrochloride salt and facilitate the reaction. Excess base increases the rate of both direct proton abstraction and oxazolone-mediated racemization.[9][18] | |
| High reaction temperature. | Maintain low reaction temperatures. Perform couplings at 0 °C or room temperature. Elevated temperatures accelerate the rate of racemization.[10][19][20] If the reaction is sluggish, it is preferable to extend the reaction time at a lower temperature rather than increasing the heat. | |
| Prolonged pre-activation time. | Minimize the time the carboxylic acid is activated before adding the amine. Generate the activated species in situ or add the amine component as soon as possible after the addition of the coupling reagent.[17] This reduces the time the highly reactive intermediate is present, minimizing the opportunity for oxazolone formation and subsequent racemization. | |
| Unsuitable solvent. | Choose a solvent that disfavors racemization. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally considered more favorable than chloroform, dichloromethane, or acetonitrile, which can promote racemization in some systems.[21] | |
| Gradual loss of ee during workup or purification. | Exposure to acidic or basic conditions. | Maintain neutral pH during aqueous workup and chromatography. Both strong acids and bases can catalyze racemization via enolization or carbanion formation.[5][6] Use buffered aqueous solutions if necessary and avoid unnecessarily harsh conditions. |
| Racemization observed even with optimized coupling conditions. | Presence of catalytic metal ions. | Ensure glassware is scrupulously clean and use high-purity reagents. Trace metal ions, such as Cu2+, can chelate to the amino acid and facilitate the loss of the α-proton, accelerating racemization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during a standard amide coupling reaction?
A1: The most probable mechanism is through the formation of a 5(4H)-oxazolone intermediate.[10][11][22] When the carboxylic acid is activated by a coupling reagent, the adjacent morpholine nitrogen can facilitate the cyclization to form the oxazolone. The proton at the chiral center (the α-carbon) of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent attack by the amine nucleophile can occur from either face of this planar intermediate, resulting in a racemic mixture of the product.[9][17]
Q2: I am using EDC as a coupling reagent. What can I add to minimize racemization?
A2: When using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it is crucial to add a racemization-suppressing additive.[13] The most common and effective additives are 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt).[9][12] These additives react with the initially formed O-acylisourea intermediate to generate an active ester. This active ester is more stable and less prone to cyclizing into an oxazolone, thereby significantly reducing the risk of racemization.[9] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is another excellent modern alternative that can be used with carbodiimides to suppress racemization.[9][23]
Q3: Can the hydrochloride salt of (S)-Morpholine-3-carboxylic acid itself contribute to racemization?
A3: The hydrochloride salt form is generally stable and helps to protect the amino group. However, the presence of the salt necessitates the use of a base in the subsequent reaction (e.g., to free the amine for N-protection or to neutralize the acid for coupling). It is the choice and amount of this added base that is a critical factor in preventing racemization.[9][17]
Q4: I need to perform a reaction at an elevated temperature. What is the single most important parameter to control to minimize racemization?
A4: While it is always advisable to avoid high temperatures, if it is unavoidable, the most critical parameter to control is the basicity of the reaction medium.[9][19] Ensure you are using the weakest possible base that can still effect the desired transformation, and use it in the minimum necessary stoichiometric amount. A sterically hindered base like 2,4,6-collidine is preferable.[9] Additionally, minimizing the reaction time at the elevated temperature is crucial.
Q5: How can I accurately determine the enantiomeric excess of my product?
A5: The most reliable method for determining the enantiomeric excess (ee) is through chiral chromatography. This can be done using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Racemization
This protocol outlines a general method for coupling this compound with a primary amine using HATU as the coupling reagent and NMM as the base.
-
Dissolve this compound (1.0 eq.) and the amine coupling partner (1.1 eq.) in an appropriate solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.2 eq.) dropwise to the solution while stirring. The base neutralizes the hydrochloride and prepares the carboxylic acid for activation.
-
In a separate flask, dissolve HATU (1.1 eq.) in a minimal amount of DMF.
-
Add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup, ensuring the pH remains near neutral.
-
Purify the product by flash column chromatography.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting racemization issues during reactions with this compound.
Caption: Troubleshooting workflow for racemization.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. creation.com [creation.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. researchgate.net [researchgate.net]
- 16. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-Morpholine-3-carboxylic acid Hydrochloride
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a critical quality attribute with profound implications for therapeutic efficacy and patient safety.[1] (S)-Morpholine-3-carboxylic acid hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular disorders, exemplifies this principle.[2] Ensuring its enantiomeric purity is paramount to guarantee the desired pharmacological activity and to minimize potential off-target effects or toxicity associated with the unwanted (R)-enantiomer.
This comprehensive guide provides an in-depth comparison of analytical methodologies for the determination of the enantiomeric purity of this compound. Drawing upon established principles of chiral separations and extensive field experience, we will explore the nuances of various techniques, offering not just protocols, but the strategic reasoning behind them.
The Analytical Challenge: Resolving Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[3] This makes their separation and quantification a formidable analytical challenge. The core principle behind any successful enantiomeric separation lies in the creation of a chiral environment that forces the enantiomers to interact differently, thereby forming transient diastereomeric complexes with different energy states.[1] This difference is then exploited to achieve separation.
This guide will focus on a comparative analysis of three powerful techniques:
-
Indirect High-Performance Liquid Chromatography (HPLC) using chiral derivatization.
-
Direct Chiral High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
Capillary Electrophoresis (CE) with a chiral selector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent (CSA).
Below is a logical workflow for selecting the appropriate analytical method for your needs.
Caption: Workflow for selecting a suitable analytical method.
Comparative Overview of Analytical Techniques
The choice of analytical technique is a balance of performance characteristics, sample requirements, and available instrumentation. The following table summarizes the key attributes of the methods discussed in this guide.
| Technique | Principle | Throughput | Sensitivity | Sample Preparation | Development Effort |
| Indirect HPLC | Derivatization to diastereomers, separation on achiral column.[4] | High | High | Required (Derivatization) | Moderate |
| Direct Chiral HPLC | Enantioselective interaction with a Chiral Stationary Phase (CSP).[1][5] | High | High | Minimal | Can be high (column screening) |
| Indirect Chiral GC-MS | Derivatization to volatile diastereomers, separation on chiral GC column.[6] | Medium | Very High | Required (Derivatization) | High |
| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the background electrolyte.[7][8] | High | High | Minimal | Moderate |
| NMR with CSA | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[9] | Low | Low | Minimal | Low to Moderate |
In-Depth Analysis and Experimental Protocols
Indirect High-Performance Liquid Chromatography (HPLC) via Chiral Derivatization
This widely used strategy involves reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers.[10] These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.[4] For (S)-Morpholine-3-carboxylic acid, which contains a secondary amine, a variety of CDRs can be employed.
Causality Behind Experimental Choices:
-
Derivatizing Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice as it reacts specifically with the secondary amine of the morpholine ring under mild conditions.[10] The resulting diastereomers are highly chromophoric, enabling sensitive UV detection.[10]
-
Stationary Phase: A standard C18 reversed-phase column is ideal for separating the relatively nonpolar diastereomeric derivatives.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) is used to ensure good peak shape and resolution. The gradient elution allows for the separation of the diastereomers with optimal efficiency.
Caption: Workflow for indirect chiral HPLC analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve in 1 mL of 0.1 M sodium bicarbonate solution.
-
-
Derivatization:
-
Add 1.5 equivalents of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and heat at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 2 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often preferred due to its simplicity, as it does not require derivatization.[5] The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP).[1]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: For a cyclic amino acid derivative like morpholine-3-carboxylic acid, a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is a strong candidate. These phases offer multiple interaction sites (ionic, hydrogen bonding, hydrophobic) that are effective for separating chiral acids.[12]
-
Mobile Phase: A polar organic mode, using a mixture of methanol and acetonitrile with acidic and basic additives, is often effective for this type of analyte on a teicoplanin-based CSP. The additives help to control the ionization state of the analyte and the stationary phase, which is crucial for achieving separation.
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Teicoplanin-based CSP, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine (80:20:0.1:0.1 v/v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that can be made volatile, chiral GC-MS offers excellent sensitivity and selectivity.[6] Similar to indirect HPLC, this method requires derivatization to form diastereomers. A two-step derivatization is necessary for morpholine-3-carboxylic acid to block both the amine and carboxylic acid groups.[6]
Causality Behind Experimental Choices:
-
Derivatization: A two-step process is employed. First, the carboxylic acid is esterified (e.g., with methanolic HCl). Second, the secondary amine is acylated with a chiral reagent like trifluoroacetic anhydride (TFAA).[6] This creates volatile diastereomers suitable for GC analysis.
-
GC Column: A standard non-chiral column (e.g., DB-5ms) can be used to separate the diastereomers.
-
Detection: Mass spectrometry provides high selectivity and allows for confident peak identification based on fragmentation patterns.
Caption: Workflow for indirect chiral GC-MS analysis.
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Place 1 mg of the sample in a reaction vial.
-
Esterification: Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate to dryness under a stream of nitrogen.[6]
-
Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 15 minutes. Cool and evaporate the solvent.[6]
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for charged analytes like amino acids.[8] Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[7][8]
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors in CE due to their versatility and availability.[13] For an amino acid derivative, a derivatized CD such as carboxymethyl-β-cyclodextrin can provide effective chiral recognition through a combination of inclusion complexation and electrostatic interactions.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the analyte is cationic and to suppress the electroosmotic flow (EOF), which often leads to better resolution for chiral separations of basic compounds.
Caption: Workflow for chiral Capillary Electrophoresis.
Experimental Protocol:
-
Sample and BGE Preparation:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Add carboxymethyl-β-cyclodextrin to the BGE to a final concentration of 15 mM.
-
Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused silica, 50 cm total length (41.5 cm effective length), 50 µm ID.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +25 kV.
-
Detection: UV at 200 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy can be a rapid and non-destructive method for determining enantiomeric excess.[9] In the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[14]
Causality Behind Experimental Choices:
-
Chiral Solvating Agent: For a carboxylic acid, a chiral amine or alcohol can act as an effective CSA. (R)-1-(1-Naphthyl)ethylamine is a suitable choice, as it can interact with the carboxylic acid group of the analyte through hydrogen bonding and ionic interactions, leading to observable chemical shift differences.
-
Solvent: A non-polar, aprotic solvent like deuterated chloroform (CDCl3) is used to promote the interaction between the analyte and the CSA.
Caption: Workflow for NMR analysis with a CSA.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add 1.1 equivalents of (R)-1-(1-Naphthyl)ethylamine to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher field instrument.
-
Observe the splitting of protons adjacent to the chiral center. The enantiomeric excess can be calculated from the integration of the corresponding signals.[9]
-
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound is a critical decision in the drug development process. While direct chiral HPLC offers a streamlined workflow, indirect methods involving derivatization can be more readily developed using standard laboratory columns and reagents. Chiral GC-MS provides unparalleled sensitivity, which is crucial for trace-level impurity analysis. Capillary electrophoresis presents a high-efficiency alternative, particularly for charged molecules. Finally, NMR with a chiral solvating agent serves as a rapid, non-destructive technique for confirming enantiomeric excess.
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and to develop robust, reliable methods for ensuring the quality and safety of their chiral pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. gcms.cz [gcms.cz]
- 4. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. kantisto.nl [kantisto.nl]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Reactivity of (S)- and (R)-Morpholine-3-carboxylic Acid
Abstract
Enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different reactivity profiles when subjected to chiral conditions. This principle is a cornerstone of modern stereoselective synthesis and drug development. This guide provides an in-depth comparison of the theoretical and practical reactivity of (S)-Morpholine-3-carboxylic acid and its (R)-enantiomer. We delve into the structural nuances that govern their interactions in chiral chemical space and present detailed experimental protocols for quantifying these differences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the stereochemical properties of these valuable heterocyclic building blocks.
Introduction: The Significance of Chirality in the "Privileged" Morpholine Scaffold
The morpholine ring is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its prevalence in approved drugs and clinical candidates stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] When functionalized with a carboxylic acid at the 3-position, the resulting chiral center introduces a critical element of stereochemistry.
(S)- and (R)-Morpholine-3-carboxylic acid are non-superimposable mirror images. In the symmetric world of achiral reagents, their reactivity is indistinguishable. However, the biological systems in which drugs operate are inherently chiral, composed of enantiomerically pure proteins, enzymes, and nucleic acids. Consequently, the two enantiomers of a chiral drug can—and often do—exhibit different pharmacological and toxicological effects.
Understanding the differential reactivity of (S)- and (R)-Morpholine-3-carboxylic acid is therefore not an academic exercise; it is a practical necessity for the efficient and stereocontrolled synthesis of enantiopure active pharmaceutical ingredients (APIs). This guide will illuminate the principles behind this differential reactivity and provide robust experimental frameworks for its characterization.
Structural and Conformational Analysis
The reactivity of a molecule is intrinsically linked to its three-dimensional structure. The morpholine ring typically adopts a stable chair conformation. In this conformation, the carboxylic acid group at the C3 position can exist in either an axial or an equatorial orientation. The stereochemistry—(S) or (R)—at C3 dictates the preferred spatial orientation of the substituents, which in turn influences how the molecule presents its reactive functional groups (the carboxylic acid and the secondary amine) to an incoming reactant.
In a reaction with a chiral reagent, the two enantiomers will form two different diastereomeric transition states. These transition states are not mirror images and will have different energies. The enantiomer that forms the lower-energy transition state will react faster, providing the basis for kinetic resolution and stereoselective synthesis.
Figure 1. Energy difference in diastereomeric transition states.
Experimental Design for Comparative Reactivity Analysis
To empirically compare the reactivity of the (S) and (R) enantiomers, we must introduce a chiral element into the reaction system. The most common and synthetically useful approach is to react a racemic mixture of the acid with a sub-stoichiometric amount of a chiral nucleophile, leading to a kinetic resolution.
Key Reaction: Amide Bond Formation
Amide coupling is a foundational reaction in pharmaceutical synthesis.[5][6][7] We will use this reaction to illustrate the principles of reactivity comparison. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[8] Therefore, a coupling agent, such as a carbodiimide (e.g., DCC or EDC), is required to activate the carboxylic acid.[8][9]
Protocol 1: Kinetic Resolution via Amide Coupling with a Chiral Amine
This protocol aims to quantify the relative rate of reaction of (S)- and (R)-Morpholine-3-carboxylic acid with an enantiopure amine.
Objective: To determine the kinetic selectivity factor (s = k_fast / k_slow) for the acylation of a chiral amine.
Materials:
-
Racemic (±)-Morpholine-3-carboxylic acid
-
(R)-1-Phenylethylamine (or other enantiopure amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
1M HCl solution
-
Anhydrous MgSO₄
-
Chiral HPLC column capable of resolving (S)- and (R)-Morpholine-3-carboxylic acid (e.g., a protein-based column or a Pirkle-type column).[10]
Figure 2. Workflow for kinetic resolution via amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve racemic (±)-Morpholine-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 eq) and stir for 15 minutes to form the activated HOBt ester. Causality: Pre-activation minimizes side reactions and ensures the amine reacts with a consistent concentration of the activated species.
-
Nucleophilic Addition: Add (R)-1-Phenylethylamine (0.5 eq) dropwise to the solution. Rationale: Using a sub-stoichiometric amount of the chiral nucleophile is essential for a kinetic resolution. The more reactive enantiomer of the acid will be consumed preferentially.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. At specific time points (e.g., t = 1, 2, 4, 8, 24 hours), withdraw a small aliquot, quench it, and analyze the enantiomeric excess (ee) of the remaining unreacted acid using a calibrated chiral HPLC method.
-
Workup (at ~50% conversion): Once the reaction has proceeded to approximately 50% conversion (as determined by monitoring), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and saturated aqueous NaHCO₃ (to remove unreacted acid). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to isolate the diastereomeric amide products.
-
Analysis of Unreacted Acid: Combine the NaHCO₃ washes, acidify to pH ~2 with 1M HCl, and extract with ethyl acetate. Dry the organic extracts, concentrate, and analyze the residue by chiral HPLC to determine the enantiomeric excess of the unreacted Morpholine-3-carboxylic acid.
Data Interpretation and Presentation
The primary data from this experiment will be the enantiomeric excess (ee) of the unreacted starting material at a given conversion (c). The selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow), can be calculated using the following equation:
s = ln[1 - c(1 + ee)] / ln[1 - c(1 - ee)]
Table 1: Hypothetical Data from Kinetic Resolution Experiment
| Time (h) | Conversion (c) | ee of Unreacted Acid (%) | Calculated Selectivity (s) |
| 1 | 0.15 | 16.5 | 11.5 |
| 2 | 0.28 | 32.1 | 11.8 |
| 4 | 0.45 | 55.4 | 12.1 |
| 8 | 0.52 | 68.9 | 12.0 |
Interpretation: In this hypothetical example, a selectivity factor of approximately 12 indicates that one enantiomer (the "fast" one) reacts 12 times more quickly with (R)-1-phenylethylamine than the "slow" enantiomer under these conditions. This provides a quantitative measure of their reactivity difference.
Protocol 2: Enzymatic Kinetic Resolution
Enzymes are highly efficient and stereoselective chiral catalysts. A lipase can be used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer untouched. This method is often used for the large-scale preparation of enantiopure compounds.
Objective: To resolve racemic (±)-Ethyl Morpholine-3-carboxylate using a lipase.
Materials:
-
Racemic (±)-Ethyl Morpholine-3-carboxylate
-
Lipase from Candida rugosa
-
Phosphate buffer (pH 7.2)
-
Ethyl acetate (EtOAc)
-
Chiral HPLC or GC method to determine the ee of both the ester and the resulting acid.
Step-by-Step Methodology:
-
Setup: Suspend racemic (±)-Ethyl Morpholine-3-carboxylate in the phosphate buffer (pH 7.2).
-
Enzymatic Reaction: Add the Candida rugosa lipase to the suspension and stir vigorously at a controlled temperature (e.g., 30°C). The enzyme will selectively catalyze the hydrolysis of one ester enantiomer to the corresponding carboxylic acid.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing the ee of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Workup: Once ~50% conversion is reached, acidify the mixture to pH 2 with 1M HCl.
-
Separation: Extract the mixture with ethyl acetate. The unreacted ester will be in the organic phase. The newly formed carboxylic acid can then be extracted from the aqueous phase after basification, or the two can be separated by chromatography.
-
Analysis: Determine the ee of the recovered ester and the isolated acid separately to confirm the stereoselectivity of the enzymatic hydrolysis.
Conclusion and Applications in Drug Development
While (S)- and (R)-Morpholine-3-carboxylic acid are chemically identical in an achiral setting, their reactivity diverges predictably and measurably in a chiral environment. As demonstrated, straightforward experimental protocols involving kinetic resolution via amide coupling or enzymatic hydrolysis can be used to quantify these differences.
The insights gained from these comparisons are directly applicable to pharmaceutical development:
-
Efficient Synthesis: A high selectivity factor in a kinetic resolution allows for the practical, large-scale synthesis of enantiopure building blocks.
-
Rational Drug Design: Understanding how the stereochemistry of the morpholine ring influences its interaction with other chiral molecules (like chiral catalysts or enzyme active sites) enables the rational design of more potent and selective drug candidates.[11]
-
Process Optimization: By quantifying reactivity, chemists can optimize reaction conditions (temperature, solvent, coupling agents) to maximize stereoselectivity and yield.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for (S)-Morpholine-3-carboxylic Acid
Introduction: The Significance of (S)-Morpholine-3-carboxylic Acid in Modern Drug Discovery
(S)-Morpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its rigid cyclic structure, which imparts a specific turn-like conformation, makes it an invaluable building block for peptidomimetics. By replacing proteinogenic amino acids like proline or serine with this morpholine scaffold, researchers can enhance metabolic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic properties of therapeutic peptides and small molecules.
However, the successful incorporation of this valuable scaffold into a target molecule is critically dependent on the amide bond-forming step. As a secondary amine integrated into a cyclic system, (S)-Morpholine-3-carboxylic acid presents unique challenges compared to simple acyclic amino acids. The steric hindrance around the carboxylic acid and the potential for epimerization at the chiral center demand a careful and rational selection of the coupling reagent. This guide provides a comparative analysis of commonly employed coupling reagents, offering field-proven insights and experimental data to empower researchers to make informed decisions for this critical synthetic transformation.
Comparative Analysis of Coupling Reagents
The choice of a coupling reagent is a balancing act between reactivity, cost, the suppression of side reactions—most notably epimerization—and the ease of purification. For a sterically hindered and epimerization-prone substrate like N-protected (S)-Morpholine-3-carboxylic acid, the selection is paramount. We will compare four major classes of reagents: uronium/aminium salts (HATU, HBTU), carbodiimides (EDC/HOBt), and phosphonic acid anhydrides (T3P).
Mechanism of Action: A Visual Overview
The fundamental principle of these reagents is the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.
Caption: General mechanisms of carboxylic acid activation by different classes of coupling reagents.
Performance Metrics
The following table summarizes the expected performance of each reagent for the coupling of N-Boc-(S)-Morpholine-3-carboxylic acid. The data is synthesized from direct literature examples where available, and extrapolated from studies on structurally similar, sterically hindered, and N-substituted amino acids.[1][2][3]
| Coupling Reagent | Reagent Type | Relative Reactivity | Epimerization Risk | Yield Potential | Key Advantages & Disadvantages |
| HATU | Uronium Salt | Very High | Very Low | Excellent | Advantages: High efficiency for hindered couplings, fast reaction times, low epimerization due to HOAt moiety.[4][5] Disadvantages: Higher cost, potential for guanidinylation of the amine if used in excess. |
| HBTU | Uronium Salt | High | Low | Very Good | Advantages: Good balance of reactivity and cost, reliable for many standard couplings. Disadvantages: Less effective than HATU at suppressing epimerization, risk of guanidinylation. |
| EDC/HOBt | Carbodiimide | Moderate | Moderate to Low | Good to Very Good | Advantages: Cost-effective, water-soluble byproducts (EDC) are easily removed.[6] Disadvantages: Slower reaction times, higher risk of epimerization without additives, byproduct from DCC (if used) is insoluble. |
| T3P® | Phosphonic Anhydride | High | Very Low | Excellent | Advantages: Exceptionally low epimerization, high yields, water-soluble byproducts, non-toxic, suitable for large-scale synthesis.[7][8][9] Disadvantages: Often requires a tertiary amine base, which must be chosen carefully. |
| COMU® | Uronium Salt | Very High | Very Low | Excellent | Advantages: High reactivity comparable to HATU, better solubility, water-soluble byproducts, improved safety profile (non-explosive).[10][11] Disadvantages: Higher cost than carbodiimides and T3P®. |
Expertise & Experience: Causality Behind Reagent Choice
-
(S)-Morpholine-3-carboxylic acid is a secondary amino acid, which inherently possesses greater steric bulk around the alpha-carbon and the nitrogen atom compared to primary amino acids. This steric hindrance can significantly slow down the rate of aminolysis. Slower coupling reactions are more susceptible to epimerization, as the activated carboxylic acid has more time to form an oxazolone intermediate, which is the primary pathway for loss of stereochemical integrity.[2][3]
-
Uronium salts like HATU and COMU are often the first choice for such "difficult" couplings. The superiority of HATU and COMU stems from the nature of their leaving groups, HOAt and Oxyma, respectively. These additives form highly reactive active esters that undergo rapid aminolysis, kinetically outcompeting the rate of epimerization.[4][10] The pyridine nitrogen in the HOAt moiety of HATU is also believed to provide anchimeric assistance, further accelerating the coupling. COMU, a third-generation reagent, offers the benefits of high reactivity and solubility, with the added advantage of a better safety profile, as it is not based on the potentially explosive HOBt/HOAt scaffold.[11]
-
T3P® is an exceptional choice when minimizing epimerization is the absolute priority, particularly in process development and scale-up operations.[7] It activates the carboxylic acid to form a highly reactive mixed phosphonic anhydride. The reaction conditions are typically mild, and the use of a weaker base like pyridine can further suppress epimerization.[9] The byproducts are simple phosphates that are easily removed with an aqueous wash, simplifying purification.[8]
-
EDC/HOBt remains a viable, cost-effective option. However, its success with a hindered substrate like (S)-Morpholine-3-carboxylic acid hinges on careful optimization. The reaction is generally slower, which increases the epimerization risk. In the context of solid-phase peptide synthesis (SPPS), the use of the related DIC/HOBt has been successfully demonstrated for this amino acid, though the authors noted that the coupling reactions proceeded more slowly than with acyclic amino acids.[1] This suggests that extended coupling times or double coupling may be necessary to drive the reaction to completion.
Experimental Protocols
The following are representative, self-validating protocols for the coupling of N-Boc-(S)-Morpholine-3-carboxylic acid with a generic primary amine (R-NH₂) in a solution-phase synthesis. For solid-phase synthesis, reagent equivalents should be adjusted based on the resin loading.
General Experimental Workflow
Caption: A generalized workflow for solution-phase amide coupling reactions.
Protocol 1: HATU-Mediated Coupling
-
Rationale: This protocol is chosen for its high efficiency and low epimerization risk, making it a robust starting point for difficult couplings. DIPEA is a bulky, non-nucleophilic base commonly used with uronium salts.
-
Methodology:
-
To a solution of N-Boc-(S)-Morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the primary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in a single portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: EDC/HOBt-Mediated Coupling
-
Rationale: This is a cost-effective method. HOBt is crucial for forming the more stable active ester, which mitigates the higher intrinsic risk of epimerization associated with carbodiimides.[6]
-
Methodology:
-
Dissolve N-Boc-(S)-Morpholine-3-carboxylic acid (1.0 eq), the primary amine hydrochloride salt (if applicable, 1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).
-
If using an amine salt, add a tertiary base like N-methylmorpholine (NMM) (1.1 eq) to neutralize it.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution in portions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, filter off any precipitated urea. Dilute the filtrate with more DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: T3P®-Mediated Coupling
-
Rationale: This protocol is ideal for minimizing epimerization and simplifying purification due to water-soluble byproducts. Pyridine is used as both the base and a solvent component, as it has been shown to be effective at suppressing epimerization with T3P®.[9][12]
-
Methodology:
-
Dissolve N-Boc-(S)-Morpholine-3-carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in a mixture of Ethyl Acetate and Pyridine (e.g., 4:1 v/v, to a concentration of 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add T3P® (as a 50% solution in Ethyl Acetate, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
For the coupling of (S)-Morpholine-3-carboxylic acid, a sterically demanding and epimerization-prone substrate, the choice of coupling reagent directly impacts success.
-
For maximum efficiency and speed , especially in a discovery setting, HATU or the newer generation COMU are the recommended first-line choices. Their high reactivity and superior ability to suppress epimerization justify their higher cost.
-
For process development, large-scale synthesis, or when epimerization is a major concern , T3P® is an outstanding option. Its mild reaction conditions, excellent yields, minimal epimerization, and simple, non-toxic workup provide significant practical advantages.[7][8]
-
For routine synthesis where cost is a primary driver , EDC/HOBt can be effective but requires careful optimization. Researchers should be prepared for longer reaction times and may need to employ strategies like double coupling to achieve high conversion.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the sensitivity of the substrates involved. The protocols and comparative data provided in this guide serve as a robust foundation for developing an efficient and reliable process for incorporating the valuable (S)-Morpholine-3-carboxylic acid scaffold into next-generation therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Quantitative Analysis Methods for Morpholine Compounds in Biological Samples
For: Researchers, scientists, and drug development professionals engaged in bioanalysis.
Introduction: The Analytical Imperative for Morpholine Quantification
Morpholine, a heterocyclic secondary amine, is a crucial building block in the synthesis of numerous pharmaceutical compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[1] Its presence, whether as a residual impurity or a metabolic byproduct, necessitates precise and reliable quantification in biological matrices.[2][3] The accurate measurement of morpholine and its derivatives is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, forming a critical component of regulatory submissions for drug safety and efficacy.[4][5][6]
However, the physicochemical properties of morpholine—high polarity and low molecular weight—present significant analytical challenges.[2] These characteristics complicate retention on traditional reversed-phase chromatography columns and demand specialized analytical strategies to achieve the required sensitivity and selectivity. This guide provides an in-depth comparison of validated analytical methodologies, grounded in international regulatory standards, to empower researchers to select and validate the most appropriate quantitative method for their specific bioanalytical needs.
The Regulatory Bedrock: Harmonized Guidelines for Bioanalytical Method Validation
The validation of a bioanalytical method is not a discretionary exercise; it is a mandatory process to demonstrate that the method is suitable for its intended purpose.[5][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines.[8][9] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline represents a significant step towards global harmonization, providing a unified framework for bioanalytical method validation.[4][5][10]
A full method validation, as stipulated by these guidelines, must rigorously assess a series of key parameters to ensure the reliability of the data generated.[4][7][11]
Key Validation Parameters as per ICH M10:
| Parameter | Description |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4][11] |
| Matrix Effect | The direct or indirect alteration of the analyte response due to co-eluting components from the biological matrix.[11] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[4][11] |
| Accuracy & Precision | The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[4][12][13] |
| Limits of Quantification | The lowest (LLOQ) and highest (ULOQ) analyte concentrations that can be reliably quantified with acceptable accuracy and precision.[4][12][14] |
| Dilution Integrity | Ensures that diluting a sample with a concentration above the ULOQ does not affect accuracy or precision.[4][8] |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4][12] |
Adherence to these principles is non-negotiable for data intended for regulatory submission.[6]
Comparative Analysis of Quantitative Methods for Morpholine
The choice of analytical technique is dictated by the required sensitivity, the complexity of the biological matrix, and available instrumentation.[2] For morpholine, the primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: Direct GC-MS analysis of morpholine is challenging due to its high polarity.[3] This method overcomes the issue by converting morpholine into a more volatile and stable derivative, N-nitrosomorpholine, through a reaction with sodium nitrite in an acidic medium.[3][15] This derivative is then readily separated and detected by GC-MS.[15]
Causality Behind Experimental Choices:
-
Derivatization: The conversion to N-nitrosomorpholine is essential. It increases the compound's volatility, making it suitable for gas chromatography, and improves its chromatographic peak shape and sensitivity.[3][15]
-
Sample Preparation: A Liquid-Liquid Extraction (LLE) step, typically with dichloromethane, is used to isolate the nonpolar derivative from the aqueous sample matrix, concentrating the analyte and removing interferences.[3][15]
Method 2: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)
Principle: HILIC is a powerful alternative to traditional reversed-phase chromatography for highly polar compounds like morpholine.[2] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This combination facilitates the retention of polar analytes without the need for derivatization, offering a more direct and often faster analysis.[2]
Causality Behind Experimental Choices:
-
HILIC Column: A column like an Acquity UPLC BEH HILIC is chosen specifically for its ability to retain polar compounds that would otherwise elute in the void volume of a C18 column.[2]
-
Mobile Phase: The use of a high organic content mobile phase (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate) creates a water-rich layer on the stationary phase surface, promoting the partitioning and retention of morpholine.[2]
-
Sample Preparation: Solid-Phase Extraction (SPE) is often preferred over LLE for HILIC applications.[16][17] SPE can provide cleaner extracts, reduce matrix effects, and is more amenable to automation, leading to higher throughput and better reproducibility.[16][18]
Performance Comparison: GC-MS vs. HILIC-LC-MS/MS
The following table summarizes the performance characteristics of these two methods based on data from published studies. This objective comparison is crucial for selecting the appropriate method for a given research context.
| Validation Parameter | GC-MS with Derivatization (in Apple Juice/Drugs)[15][19] | HILIC-LC-MS/MS (in Apples)[20][21] |
| Linearity Range | 10 – 500 µg/L | 5 – 300 µg/L |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 |
| Limit of Detection (LOD) | 7.3 µg/L | 2 µg/kg |
| Lower Limit of Quantification (LLOQ) | 24.4 µg/L | 5 µg/kg |
| Recovery (%) | 94.3 – 109.0% | 83 – 108% |
| Intra-day Precision (RSD%) | 2.0 – 4.4% | 1.1 – 3.67% |
| Inter-day Precision (RSD%) | 3.3 – 7.0% | 1.49 – 4.08% |
Key Insights:
-
Sensitivity: HILIC-LC-MS/MS generally offers a lower LLOQ, making it more suitable for studies requiring trace-level quantification.[20][21]
-
Simplicity: HILIC-LC-MS/MS avoids the chemical derivatization step, simplifying the sample preparation workflow and eliminating a potential source of variability.[2]
-
Robustness: The derivatization step in the GC-MS method must be carefully controlled and optimized, as factors like pH, temperature, and reaction time can affect its efficiency and reproducibility.[15]
-
Matrix Effects: While both methods are susceptible, matrix effects in LC-MS can often be more pronounced.[22][23] Therefore, a thorough investigation using at least six different lots of the biological matrix is mandatory during validation.[8][11]
Experimental Protocols & Workflows
A self-validating protocol is one where the results inherently confirm the procedure's integrity. This is achieved through the systematic inclusion of calibration standards and quality control (QC) samples.
General Bioanalytical Workflow
The overall process, from sample receipt to final data, follows a structured path. The choice of specific techniques within this workflow is a critical decision point.
Caption: High-level bioanalytical workflow.
Detailed Protocol 1: GC-MS with Derivatization and LLE
This protocol is adapted from a validated method for determining morpholine in liquid samples.[15]
-
Sample Preparation:
-
Pipette 2.0 mL of the biological sample (e.g., plasma ultrafiltrate, urine) into a 15 mL glass tube.
-
Add internal standard (IS), such as Morpholine-d8.
-
Vortex mix for 30 seconds.
-
-
Derivatization:
-
Acidify the sample by adding 100 µL of 6M Hydrochloric Acid (HCl).
-
Add 200 µL of 1% Sodium Nitrite (NaNO₂) solution.
-
Vortex for 1 minute and allow the reaction to proceed at room temperature for 15 minutes. This step quantitatively converts morpholine to N-nitrosomorpholine.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL of Dichloromethane (DCM) to the tube.
-
Vortex vigorously for 2 minutes to extract the N-nitrosomorpholine derivative into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean tube.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.[3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.[2]
-
Injector: 250°C, Splitless mode.[3]
-
MS System: Agilent 5975C or equivalent, operating in Selected Ion Monitoring (SIM) mode.[3]
-
Detailed Protocol 2: HILIC-LC-MS/MS with SPE
This protocol is based on a validated method for analyzing polar residues in complex matrices.[2][20]
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma) on ice.
-
Vortex and centrifuge at 13,000 rpm for 5 minutes to pellet any precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Mixed-mode cation exchange SPE cartridge.
-
Condition: Wash with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load 200 µL of the sample supernatant onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1% formic acid in water.
-
Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute morpholine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of 95:5 Acetonitrile:Water for injection.
-
-
HILIC-LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC or equivalent.[2]
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Decision Logic: Choosing the Right Extraction Method
The selection between LLE and SPE is a critical fork in the method development road. SPE generally offers superior cleanup and reproducibility, though LLE can be effective for simpler applications.[16][17][18][24]
Caption: Decision tree for sample extraction method selection.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The quantitative analysis of morpholine compounds in biological samples is a challenging yet essential task in drug development. Both GC-MS with derivatization and HILIC-LC-MS/MS are viable and powerful techniques, each with distinct advantages. HILIC-LC-MS/MS is often favored for its higher sensitivity and simpler workflow, while GC-MS remains a robust and reliable alternative.
Ultimately, the choice of method must be guided by the specific requirements of the study. Regardless of the platform chosen, the cornerstone of reliable bioanalysis is a comprehensive and rigorous validation process conducted in accordance with harmonized international guidelines like ICH M10.[4][6] By grounding experimental design in sound scientific principles and adhering to these regulatory standards, researchers can ensure the integrity, reproducibility, and defensibility of their data, which is the bedrock of confident decision-making in pharmaceutical development.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 19. researchgate.net [researchgate.net]
- 20. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 21. researchgate.net [researchgate.net]
- 22. eijppr.com [eijppr.com]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aurorabiomed.com [aurorabiomed.com]
A Senior Application Scientist's Guide to (S)-Morpholine-3-carboxylic Acid Hydrochloride: A Comparative Performance Benchmark
For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the properties and performance of novel therapeutics. Among the diverse array of available scaffolds, (S)-Morpholine-3-carboxylic acid hydrochloride has emerged as a compelling constrained amino acid analog. This guide provides an in-depth, objective comparison of its performance against other widely used chiral building blocks, supported by experimental data and detailed protocols, to empower informed decision-making in your research and development endeavors.
Introduction: The Significance of Constrained Chiral Building Blocks
Chiral molecules are fundamental to modern drug discovery, with the majority of new small-molecule drugs being single enantiomers.[1] The precise three-dimensional arrangement of atoms is crucial for target binding, efficacy, and minimizing off-target effects. Chiral building blocks serve as foundational components for constructing these complex, enantiomerically pure molecules.[1][2]
(S)-Morpholine-3-carboxylic acid, a conformationally restricted analog of proline, offers a unique set of properties. The morpholine ring introduces a defined structural constraint, which can significantly impact the conformational preferences of peptides and peptidomimetics.[3][4] This can lead to enhanced metabolic stability, receptor affinity, and bioavailability. This guide will delve into the practical performance of this compound in two key application areas: peptide synthesis and organocatalysis, benchmarking it against other relevant chiral building blocks.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-natural or constrained amino acids into peptides is a powerful strategy to modulate their structure and function.[5][6] (S)-Morpholine-3-carboxylic acid serves as a valuable proline surrogate, influencing the secondary structure of peptides.[3]
Conformational Impact: A Proline Surrogate with a Twist
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the peptide backbone and often induces specific secondary structures like β-turns.[7] (S)-Morpholine-3-carboxylic acid, with its six-membered heterocyclic ring, also imparts significant conformational constraints.
A key performance indicator for such building blocks is their ability to nucleate specific secondary structures. Studies on model tetrapeptides have shown that (S)-Morpholine-3-carboxylic acid can induce a Type VI β-turn structure when the Val-Mor amide bond is in the cis conformation.[3] This is a notable difference from the β-turn structures typically observed for L-proline-containing peptides, offering a distinct conformational landscape for peptidomimetic design.[3] Interestingly, the D-isomer of morpholine-3-carboxylic acid has been shown to be more prone to nucleating compact, folded structures, highlighting the critical role of stereochemistry in dictating peptide conformation.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Conformational influence of (S)-Morpholine-3-carboxylic acid in a peptide.
Coupling Efficiency: A Deliberate Approach
The efficiency of coupling a new amino acid to the growing peptide chain is paramount for achieving high purity and yield in SPPS.[4] Due to the steric hindrance of their cyclic structures, constrained amino acids can present coupling challenges.
Experimental evidence from the synthesis of a model tripeptide incorporating Fmoc-(S)-Morpholine-3-carboxylic acid demonstrated that the coupling reactions proceeded slower compared to those of acyclic α-amino acids.[1][8] Despite the slower kinetics, the synthesis was successful, yielding the crude tripeptide in 90% yield and 86% purity, confirming its compatibility with standard SPPS protocols.[1]
Table 1: Comparative Performance of Chiral Building Blocks in Solid-Phase Peptide Synthesis
| Chiral Building Block | Typical Application | Reported Coupling Efficiency | Impact on Peptide Structure | Key Advantages |
| (S)-Morpholine-3-carboxylic acid | Proline surrogate, β-turn induction | Slower than acyclic amino acids, but high yielding[1] | Induces Type VI β-turns (cis-isomer)[3] | Unique conformational constraint, potential for improved metabolic stability. |
| L-Proline | β-turn induction, disruption of helices | Generally efficient, but can be sequence-dependent | Induces various β-turn types | Naturally occurring, well-characterized conformational effects.[7] |
| (S)-Piperidine-2-carboxylic acid | Proline homolog, scaffold for peptidomimetics | Can be challenging due to steric hindrance | Induces turns and helical structures | Larger ring size offers different conformational space compared to proline. |
| (R)-thiazolidine-4-carboxylic acid | Proline analog, turn induction | Generally efficient | Affects cis/trans isomerization kinetics[9] | Can modulate the rate of protein folding.[9] |
Experimental Protocol: Incorporation of Fmoc-(S)-Morpholine-3-carboxylic Acid in SPPS
The following is a generalized protocol for the incorporation of Fmoc-(S)-Morpholine-3-carboxylic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
dot graph { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for SPPS with Fmoc-(S)-Morpholine-3-carboxylic acid.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-(S)-Morpholine-3-carboxylic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (or HATU)
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-(S)-Morpholine-3-carboxylic acid:
-
Dissolve Fmoc-(S)-Morpholine-3-carboxylic acid (2-4 equivalents) and a coupling agent (e.g., HCTU, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIEA, 4-8 equivalents) to the amino acid solution for activation.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Note: Longer coupling times may be necessary compared to standard amino acids.
-
Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Performance in Asymmetric Organocatalysis
Chiral amines and their derivatives are workhorses in asymmetric organocatalysis, enabling the stereoselective synthesis of a wide range of molecules. Proline, a secondary amine, is a renowned catalyst for reactions like the aldol and Michael additions. The performance of (S)-Morpholine-3-carboxylic acid and its derivatives in this context provides valuable insights into the structure-activity relationships of cyclic amino acid catalysts.
Reactivity and Enantioselectivity: A Comparison with Proline Derivatives
In general, morpholine-based organocatalysts are considered less reactive than their pyrrolidine-based counterparts (like proline).[2] This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the enamine intermediate formed during the catalytic cycle.
However, recent studies have shown that the catalytic efficiency of morpholine derivatives is highly dependent on their specific structure. A new class of β-amino acid morpholine derivatives has demonstrated remarkable ability to control diastereo- and enantioselectivity in the 1,4-addition reaction between aldehydes and nitroolefins, requiring only 1 mol% of the catalyst.[2][10] This suggests that strategic modifications to the morpholine scaffold can overcome its inherent lower reactivity.
Table 2: Comparative Performance of Chiral Catalysts in Asymmetric Synthesis (Illustrative)
| Catalyst | Reaction Type | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Mechanistic Feature |
| (S)-Morpholine-3-carboxylic acid derivative | Michael Addition | High | Good to Excellent[2] | Enamine catalysis; stereocontrol influenced by substituents on the morpholine ring. |
| L-Proline | Aldol, Michael, Mannich | High | High to Excellent | Enamine catalysis; bifunctional activation via the amine and carboxylic acid. |
| (S)-Diphenylprolinol silyl ether | Michael, Aldol | High | Excellent | Enamine catalysis; bulky silyl group provides steric shielding. |
| Chiral Thiourea derivatives | Michael, Friedel-Crafts | High | High to Excellent | Hydrogen-bond donor catalysis; activation of the electrophile. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Simplified catalytic cycle for a morpholine-catalyzed Michael addition.
Conclusion: A Versatile Building Block with Unique Advantages
This compound is a valuable chiral building block that offers distinct advantages in both peptide synthesis and asymmetric organocatalysis. Its conformationally constrained nature allows for the rational design of peptidomimetics with unique structural features, such as the induction of Type VI β-turns. While its incorporation into peptides may require longer coupling times compared to standard amino acids, high yields and purities are achievable with optimized protocols.
In the realm of organocatalysis, while generally less reactive than proline-based catalysts, strategically designed morpholine derivatives have demonstrated high efficiency and stereoselectivity. This highlights the potential for further development of this scaffold for novel catalytic applications.
For researchers and drug developers, this compound represents a powerful tool to expand the chemical space of their molecules, offering a unique combination of structural rigidity and synthetic accessibility. Its judicious application can lead to the development of novel therapeutics with enhanced performance characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-Morpholine-3-carboxylic acid hydrochloride
As laboratory professionals engaged in the vanguard of research and development, our handling of chemical reagents demands the highest standards of safety and environmental stewardship. (S)-Morpholine-3-carboxylic acid hydrochloride is a chiral building block frequently utilized in the synthesis of complex molecules and pharmaceutical intermediates. While its utility is significant, the responsibility for its proper disposal is paramount. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and operational excellence.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough hazard assessment is required. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may have limited disposal information, we can establish a reliable hazard profile by examining the parent molecule, Morpholine, and the nature of its hydrochloride salt. This approach ensures we operate with a conservative and safe classification.
The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1][2] The parent compound, Morpholine, is often classified as a flammable liquid and is corrosive.[3][4][5][6][7][8] The hydrochloride salt introduces acidity, reinforcing the corrosive characteristic. Therefore, this compound must be managed as hazardous waste .
| Hazard Characteristic | Analysis based on this compound | Applicable EPA Waste Code (Anticipated) |
| Corrosivity | As a hydrochloride salt, aqueous solutions will be acidic, likely with a pH ≤ 2. This meets the definition of a corrosive hazardous waste.[1] | D002 [3] |
| Toxicity | The parent amine, Morpholine, is classified as toxic in contact with skin and harmful if swallowed or inhaled.[8] The hydrochloride form should be handled with the same or greater level of precaution. | Dependent on specific state or local regulations, but should be treated as toxic. |
| Ignitability | While the solid hydrochloride salt is less of an ignition risk than liquid Morpholine, it is an organic compound. The parent molecule is a flammable liquid.[5][8] Caution should be exercised, especially when handled with flammable solvents. | D001 (as a precaution, especially if mixed with solvents)[3] |
| Reactivity | The compound is not expected to be violently reactive with water but should be kept separate from strong bases (which would liberate the free amine) and strong oxidizing agents.[9] | Not typically assigned, but incompatible storage is a key safety factor. |
Standard Operating Procedure (SOP) for Routine Disposal
For the routine disposal of waste generated from experimental use, a systematic approach is essential. This workflow ensures regulatory compliance and minimizes risk within the laboratory.
Step 1: Segregation at the Point of Generation
The first and most critical step is to segregate the waste immediately. Incompatible wastes, when mixed, can react violently, generate toxic fumes, or cause fires.[9]
-
Action: Collect waste this compound and materials contaminated with it in a dedicated waste container.
-
Causality: As an acidic organic compound, it must be kept separate from bases, cyanides, and strong oxidizing agents to prevent dangerous chemical reactions.[9]
Step 2: Proper Containerization
The integrity of the waste container is your primary line of defense against a spill or exposure.
-
Action: Use a container made of a compatible material (high-density polyethylene or other chemically resistant plastic is preferred) with a secure, leak-proof screw cap.[1][12] The container must be in good condition, free of cracks or deterioration.[9]
-
Causality: Using a compatible container prevents the waste from degrading the container material, leading to leaks.[9] The container should never be filled beyond 90% capacity to allow for vapor expansion.[12]
Step 3: Accurate and Complete Labeling
Clear communication of the container's contents is a regulatory requirement and a critical safety feature for all personnel.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures the ultimate disposal facility can manage the waste correctly and safely.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) prior to pickup.[1][13]
-
Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of laboratory personnel and away from general traffic.[2][12] Employ secondary containment (such as a larger tub or bin) to capture any potential leaks.
-
Causality: The SAA provides a controlled, secure location for temporary waste storage, minimizing the risk of spills and unauthorized access.[9] Regulations limit the volume (max 55 gallons) and time (up to 12 months, provided volume limits aren't exceeded) that waste can be stored in an SAA.[1]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. northmetal.net [northmetal.net]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
Mastering the Safe Handling of (S)-Morpholine-3-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, (S)-Morpholine-3-carboxylic acid hydrochloride, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for its safe use, from initial risk assessment to final disposal, empowering researchers to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance that, while not as volatile or corrosive as its parent amine, morpholine, presents its own set of handling challenges. A thorough risk assessment is the foundational step before any bench work commences.
GHS Hazard Classification
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2].
The signal word associated with this compound is "Warning" [1].
| Hazard Statement | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
This hazard profile dictates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, our safety protocols must be engineered to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, science-based decision to create a reliable barrier between the researcher and the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle[1][3][4].
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work involving this compound.
-
Recommended for Powder Handling: When weighing or transferring the solid, where the risk of dust generation is highest, a full face shield should be worn in addition to safety glasses. This provides a secondary barrier, protecting the entire face from airborne particles.
Skin Protection
-
Gloves: Nitrile rubber gloves are the standard choice for handling this compound. Ensure gloves are inspected for any defects before use and are removed promptly and properly to avoid cross-contamination[5]. For prolonged handling, consider changing gloves periodically, as their protective integrity can degrade over time.
-
Laboratory Coat: A standard, buttoned lab coat is required to protect against accidental spills on clothing and skin. Ensure the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection
Given the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications, controlling airborne dust is paramount[1][2].
-
Engineering Controls: All weighing and transfer operations involving the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is the primary method for preventing respiratory exposure.
-
Respirators: If engineering controls are not available or are insufficient to control dust levels, a NIOSH-approved N95 (or better) particulate respirator should be used[6]. This should be a last resort, as engineering controls are fundamentally more effective.
The following workflow illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling solid this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The container should be kept tightly closed[3][8].
-
Weighing and Transfer:
-
Designate a specific area within a fume hood for handling this compound.
-
Before weighing, gently tap the container to settle the contents and minimize dust generation upon opening.
-
Use spatulas and weighing paper appropriate for the amount being handled to prevent spills.
-
Close the container immediately after use.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
First Aid Measures
Preparedness is key. Ensure all personnel are aware of the location of safety showers and eyewash stations and are familiar with these first-aid procedures[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6]. This is guided by the precautionary statement P305+P351+P338[1].
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention[4][6].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][6][8].
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Absorb: Place the swept material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and wipe dry.
-
Dispose: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[3][4][8]. Do not dispose of this chemical down the drain.
By integrating these safety protocols into your standard operating procedures, you create a self-validating system that protects researchers and ensures the generation of high-quality, reliable scientific data. This commitment to safety is the bedrock of trustworthy and authoritative research.
References
- 1. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]
- 2. (S)-Morpholine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. northmetal.net [northmetal.net]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. redox.com [redox.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
